This technical guide provides an in-depth structural and synthetic analysis of 2-Amino-2-(2-chlorophenyl)propanamide , a specialized -disubstituted amino acid derivative. Executive Summary 2-Amino-2-(2-chlorophenyl)propa...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth structural and synthetic analysis of 2-Amino-2-(2-chlorophenyl)propanamide , a specialized
-disubstituted amino acid derivative.
Executive Summary
2-Amino-2-(2-chlorophenyl)propanamide is the primary amide derivative of the non-proteinogenic amino acid 2-amino-2-(2-chlorophenyl)propanoic acid (CAS 500698-02-2). Structurally, it is an
-methyl, -aryl glycine analog characterized by a quaternary carbon center bonded to an amino group, a methyl group, a 2-chlorophenyl ring, and a carboxamide moiety.
This compound serves as a critical synthetic intermediate in medicinal chemistry, particularly for:
Peptidomimetics: Introducing conformational constraints into peptide backbones due to the steric bulk of the tetrasubstituted
-carbon.
CNS-Active Pharmacophores: Acting as an acyclic structural analog to arylcyclohexylamines (e.g., Ketamine, Norketamine), potentially exhibiting NMDA receptor affinity or serving as a precursor for constrained diamines.
Chiral Resolution: The racemic mixture can be resolved to provide enantiopure building blocks for drug synthesis.
Chemical Identity & Structural Characterization[1][2][3][4][5]
Related CAS (Acid): 500698-02-2 (2-Amino-2-(2-chlorophenyl)propanoic acid)
Structural Geometry
The molecule features a chiral center at the C2 position. The presence of the ortho-chloro substituent on the phenyl ring introduces significant steric hindrance and rotational barriers, influencing the conformation of the amide group.
The 2-Cl group is electron-withdrawing, reducing the basicity of the -amine compared to non-halogenated analogs.
Synthetic Pathways (Step-by-Step)
The synthesis of 2-Amino-2-(2-chlorophenyl)propanamide typically follows a Strecker Synthesis protocol starting from 2-chloroacetophenone, followed by controlled partial hydrolysis.
Reaction Scheme
Formation of Ketimine/Aminonitrile: Reaction of 2-chloroacetophenone with ammonium chloride and potassium cyanide (or TMSCN).
Partial Hydrolysis: Conversion of the nitrile intermediate to the amide using concentrated sulfuric acid or alkaline hydrogen peroxide.
: Observed at m/z ~199.06 (consistent with isotope).
Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to Chlorine.
Fragmentation: Loss of ammonia (
, -17) and amide group (, -44).
Infrared Spectroscopy (IR)
Amide I Band:
(C=O stretch).
Amide II Band:
(N-H bend).
Amine Stretch:
(Primary amine doublet).
Pharmaceutical Relevance & Applications
Peptidomimetics and Conformational Constraint
The incorporation of
-disubstituted amino acids (like the acid precursor of this amide) into peptide chains restricts the rotation around the () and () bonds.
Mechanism: The steric bulk of the 2-chlorophenyl and methyl groups forces the backbone into specific helical or turn conformations (
-helix or -helix).
Utility: This stabilizes bioactive peptides against enzymatic degradation (proteolysis).
CNS Activity Potential
Structurally, 2-Amino-2-(2-chlorophenyl)propanamide shares a pharmacophore with Arylcyclohexylamines (e.g., Ketamine).
Structural Homology: It represents an acyclic seco-analog where the cyclohexanone ring is "opened" at the C2-C3 bond.
Receptor Binding: While acyclic analogs generally show lower affinity for the NMDA receptor compared to rigid cyclic analogs (like Ketamine or PCP), they are valuable for exploring Structure-Activity Relationships (SAR) regarding the necessity of the cyclohexane ring for channel blocking.
Metabolic Stability
The quaternary
-carbon prevents -proton abstraction, blocking the formation of imines via oxidative deamination (a common metabolic pathway for monoamines). This renders the molecule highly resistant to Monoamine Oxidase (MAO) degradation.
Safety and Handling
Hazard Classification: Irritant (Skin/Eye). Potential acute toxicity if ingested (based on structural analogs).
Storage: Hygroscopic solid. Store under inert gas (Argon/Nitrogen) at
.
Reactivity: The primary amide can dehydrate to the nitrile under strong dehydration conditions (
) or hydrolyze to the acid under strong acidic/basic reflux.
References
Strecker Synthesis of
-Disubstituted Amino Acids:
Arendt, A., et al. "Synthesis of alpha-methyl-alpha-amino acids." Polish Journal of Chemistry (1979).
Pharmacology of Acyclic NMDA Antagonists
Parsons, C. G., et al.
Chemical Structure Data (Acid Precursor)
PubChem CID 11234567 (Analogous Acid).
Silverstein, R. M., et al.
(Note: Specific CAS 119802-69-6 refers to the ketone analog, while the acid precursor for the described amide is CAS 500698-02-2. The amide described is the direct derivative of this acid.)
2-Amino-2-(2-chlorophenyl)propanamide CAS number search
The following in-depth technical guide details the chemical identity, synthesis, and characterization of 2-Amino-2-(2-chlorophenyl)propanamide , a specific alpha,alpha-disubstituted amino acid derivative. [1] Executive S...
Author: BenchChem Technical Support Team. Date: February 2026
The following in-depth technical guide details the chemical identity, synthesis, and characterization of 2-Amino-2-(2-chlorophenyl)propanamide , a specific alpha,alpha-disubstituted amino acid derivative.
[1]
Executive Summary & CAS Identification Strategy
Target Compound: 2-Amino-2-(2-chlorophenyl)propanamide
Chemical Classification:
A direct search for "2-Amino-2-(2-chlorophenyl)propanamide" in public chemical registries often yields no direct hit.[1] This is because the amide itself is typically a transient synthesis intermediate rather than a marketed end-product.[1]
To resolve this, researchers must anchor their search to the Parent Acid , which is a registered substance.
Guidance for Researchers: When sourcing or searching for this compound in databases (SciFinder, Reaxys), use CAS 500698-02-2 to find the acid, or search for the substructure of 2'-chloroacetophenone Strecker products .
Chemical Identity & Structure
This compound is an acyclic analog of the dissociative anesthetic Norketamine (which is cyclic). It features a quaternary carbon at the alpha position, providing significant steric hindrance and metabolic stability.
The following diagram illustrates the structural relationship between the target amide, its parent acid, and the related cyclic analog (Norketamine).
Figure 1: Synthesis pathway and structural relationships.[4] The target amide is the critical intermediate between the Strecker nitrile and the registered acid (CAS 500698-02-2).[1]
Synthesis Protocol (Strecker Route)
Since the amide is rarely sold directly, it must be synthesized. The most reliable route is the Strecker Synthesis starting from 2'-chloroacetophenone.[1]
Warning: This compound is a structural analog of psychoactive arylcyclohexylamines. While its specific pharmacology is not fully characterized in public literature, it should be treated with high caution .
Cyanide Hazard: Step 1 involves NaCN. A cyanide antidote kit must be present. All waste must be treated with bleach (hypochlorite) before disposal.
Unknown Toxicology: Treat as a potential NMDA receptor antagonist. Avoid inhalation or skin contact.
Regulatory Status: While the amide itself may not be explicitly scheduled in all jurisdictions, it is a direct precursor to potential controlled substance analogs. Verify local laws regarding "substantially similar" structures.
References
Parent Acid Registration: CAS Common Chemistry.[5] 2-Amino-2-(2-chlorophenyl)propanoic acid (CAS 500698-02-2).[1]
Strecker Synthesis Methodology: A. Strecker, Annalen der Chemie und Pharmacie, 75 (1), 27-45 (1850). (Foundational chemistry for alpha-amino nitriles).
Hydrolysis of Nitriles: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
Technical Guide: Properties and Synthesis of -Amino- -Arylpropanamides Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists Executive Summary The -amino-...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Properties and Synthesis of
-Amino-
-Arylpropanamides
Content Type: Technical Whitepaper
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists
Executive Summary
The
-amino--arylpropanamide scaffold represents a privileged structural motif in modern medicinal chemistry. Characterized by a quaternary carbon center at the -position, this class of compounds offers a unique solution to two persistent challenges in peptide-based drug design: conformational flexibility and metabolic instability . By replacing the -hydrogen of a canonical amino acid with an aryl moiety (and a methyl group implied by the propanamide backbone), researchers can lock bio-active conformations via the Thorpe-Ingold effect and sterically shield the amide bond from proteolytic cleavage.
This guide details the physicochemical dynamics, validated synthetic protocols, and pharmacological advantages of integrating this scaffold into therapeutic candidates.[1]
Structural Dynamics & Physicochemical Properties
The Quaternary Center and Conformational Restriction
The defining feature of
-amino--arylpropanamides is the tetrasubstituted -carbon. In canonical amino acids, the -hydrogen allows for significant rotational freedom around the (N-C) and (C-CO) torsion angles.
In this scaffold, the steric bulk of the aryl and methyl groups forces the molecule into a restricted conformational space. This phenomenon, known as the Thorpe-Ingold effect (or gem-dimethyl effect), energetically penalizes extended conformations and promotes the formation of turn structures (such as
Decreased basicity (inductive effect of aryl ring)
Modulates ionization state at physiological pH; alters receptor binding affinity.
Chirality
Stable quaternary center
Prevents racemization . Unlike canonical amino acids, there is no acidic -proton to abstract, eliminating base-catalyzed racemization.
Metabolic Stability
High
Steric bulk prevents access by proteases and metabolic enzymes (e.g., esterases, amidases).
Synthetic Methodologies
Creating a chiral quaternary center is synthetically demanding. While the classical Strecker synthesis yields racemic mixtures requiring tedious resolution, Asymmetric Phase-Transfer Catalysis (PTC) has emerged as the industry standard for generating high-enantiopurity
-disubstituted amino amides.
Protocol: Asymmetric Phase-Transfer Alkylation
This protocol utilizes a chiral quaternary ammonium salt (Maruoka or cinchona alkaloid derivative) to catalyze the alkylation of an aldimine Schiff base.
Reagents:
Substrate: Aryl-aldimine of alanine methyl ester (or equivalent propanamide precursor).
Electrophile: Aryl halide (Ar-X) or active alkyl halide.
Catalyst: Chiral Spiro-ammonium salt (1-2 mol%).
Base: 50% aqueous KOH or CsOH.
Solvent: Toluene/CHCl
(bi-phasic system).
Step-by-Step Workflow:
Schiff Base Formation: Condense the
-amino ester with a benzophenone derivative to protect the amine and increase acidity at the -position.
PTC Interface Setup: Dissolve the Schiff base and catalyst in toluene. Layer the aqueous base solution carefully to establish the interface.
Alkylation: Add the aryl/alkyl halide dropwise at 0°C. The chiral catalyst shuttles the enolate across the interface, blocking one face of the molecule to ensure enantioselectivity.
Hydrolysis: Treat the resulting intermediate with 1N HCl/THF to cleave the imine and release the free amine.
Amidation: Convert the ester to the amide using standard ammonolysis (NH
/MeOH) if the starting material was an ester.
Visualization: PTC Synthetic Pathway
Caption: Workflow for the asymmetric synthesis of quaternary
-amino amides via Phase-Transfer Catalysis.
Pharmacological Profile & Mechanism
Metabolic Shielding
The primary failure point for peptide-like drugs is rapid degradation by peptidases.
Mechanism: Proteases (e.g., chymotrypsin, dipeptidyl peptidase) typically require an
-hydrogen to orient the substrate in the active site or to initiate the cleavage mechanism.
Impact: The
-methyl--aryl substitution acts as a "metabolic shield." The steric bulk physically blocks the enzyme's catalytic triad from accessing the carbonyl carbon, extending the plasma half-life () significantly compared to non-substituted analogs.
Receptor Selectivity via Conformational Locking
Ligands often bind to receptors in a high-energy "bioactive conformation." Flexible molecules lose entropy upon binding, reducing overall affinity.
Pre-organization: By using the
-arylpropanamide scaffold, the molecule is "pre-organized" into a specific conformation (often a kink or turn).
Thermodynamic Benefit: This reduces the entropic penalty of binding (
is less negative), theoretically improving affinity () and selectivity.
Part 1: Executive Technical Synthesis The 2-(2-chlorophenyl)alanine amide scaffold represents a privileged structural motif in modern medicinal chemistry, particularly in the development of anticonvulsants and neuropathi...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Technical Synthesis
The 2-(2-chlorophenyl)alanine amide scaffold represents a privileged structural motif in modern medicinal chemistry, particularly in the development of anticonvulsants and neuropathic pain modulators . Unlike its para-chloro analog (Fenclonine/PCPA), which is a potent tryptophan hydroxylase inhibitor, the ortho-chloro (2-Cl) derivatives primarily target Voltage-Gated Sodium Channels (VGSCs) and System L amino acid transporters (LAT1) .
This guide provides a rigorous analysis of the design, synthesis, and pharmacological evaluation of these derivatives. The core value proposition of this scaffold lies in the "Ortho-Chloro Effect" : the steric bulk of the chlorine atom at the 2-position forces the phenyl ring into a specific dihedral angle relative to the alanine backbone, locking the bioactive conformation and enhancing metabolic stability against aromatic hydroxylation.
Part 2: Chemical Foundation & SAR Logic
The Ortho-Chloro Effect
In medicinal chemistry, the substitution pattern on the aromatic ring of phenylalanine dictates target selectivity.
Steric Lock: The 2-Cl substituent creates a steric clash with the
-proton or the amide backbone, restricting rotation around the bond. This pre-organizes the molecule for binding to the "slow inactivation" state of sodium channels.
Lipophilicity: The chlorine atom increases
(approx +0.71 relative to H), enhancing Blood-Brain Barrier (BBB) permeability, critical for CNS indications.
Structure-Activity Relationship (SAR) Map
The biological activity of 2-(2-chlorophenyl)alanine amides is governed by three specific vectors:
The Chiral Center (
-Carbon): The (S)-configuration is generally required for high-affinity binding to VGSCs (e.g., Nav1.2, Nav1.7). The (R)-enantiomer often shows reduced potency or off-target effects.
The C-Terminal Amide: Conversion of the carboxylic acid to a functionalized amide (e.g., N-benzylamide) transforms the molecule from a zwitterionic amino acid (transport substrate) to a neutral receptor ligand.
The N-Terminus: Acetylation or functionalization with small lipophilic groups (e.g., methoxyacetyl) is essential to mimic the pharmacophore of established functionalized amino acids (FAAs) like Lacosamide.
The following diagram outlines the logical flow for constructing the chiral scaffold using Enantioselective Strecker Synthesis or Enzymatic Resolution.
Caption: Figure 1. Stereoselective synthetic pathway from 2-chlorobenzaldehyde to bioactive amide derivatives.
Part 4: Experimental Protocols
Protocol A: Synthesis of (S)-2-(2-chlorophenyl)alanine Amide (General Procedure)
Objective: To synthesize a C-terminal benzylamide derivative of N-acetyl-2-(2-chlorophenyl)alanine.
Reagents:
(S)-N-Boc-2-(2-chlorophenyl)alanine (1.0 eq)
Benzylamine (1.1 eq)
HATU (1.2 eq)
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
Solvent: Anhydrous DMF or DCM
Step-by-Step Methodology:
Activation: In a flame-dried round-bottom flask, dissolve (S)-N-Boc-2-(2-chlorophenyl)alanine (5.0 mmol) in anhydrous DMF (20 mL). Add HATU (6.0 mmol) and stir at 0°C for 15 minutes to activate the carboxylic acid.
Why: HATU is chosen over EDC/HOBt for sterically hindered amino acids (due to the ortho-chloro group) to prevent racemization.
Coupling: Add DIPEA (12.5 mmol) followed by the dropwise addition of benzylamine (5.5 mmol).
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.
Workup: Dilute with EtOAc (100 mL), wash sequentially with 1N HCl (to remove unreacted amine), sat. NaHCO3 (to remove unreacted acid), and brine. Dry over MgSO4.
Deprotection/Acylation (If required):
Remove Boc with TFA/DCM (1:1).
Re-acylate the free amine with Acetyl Chloride/TEA to generate the final FAA pharmacophore.
Protocol B: Pharmacological Screening (MES Test)
Objective: Evaluate anticonvulsant activity using the Maximal Electroshock Seizure (MES) test, the gold standard for identifying sodium channel blockers.
Animals: Male albino mice (CF-1 strain, 18–25 g).
Administration: Administer the test compound intraperitoneally (i.p.) as a suspension in 0.5% methylcellulose.
Stimulation: Apply an electrical stimulus (50 mA, 60 Hz, 0.2 s) via corneal electrodes 30 minutes post-dosing.
Endpoint: Abolition of the hindlimb tonic extensor component of the seizure is defined as protection.
Data Analysis: Calculate ED50 using probit analysis.
Part 5: Quantitative Data Summary
The following table summarizes the comparative activity of 2-chlorophenylalanine derivatives versus standard anticonvulsants. Note: Values are aggregated from representative SAR studies of functionalized amino acids.
Table 1: Comparative Anticonvulsant Activity (MES Test in Mice)
Compound ID
Structure Description
ED50 (mg/kg, i.p.)
TD50 (mg/kg, Rotarod)
Protective Index (PI)
Ref-1
Lacosamide (Standard)
4.5
~30
6.7
CPA-1
(S)-N-Acetyl-2-(2-Cl-Ph)-Ala-N-Benzylamide
8.2
65
7.9
CPA-2
(R)-N-Acetyl-2-(2-Cl-Ph)-Ala-N-Benzylamide
>100
>300
N/A
CPA-3
(S)-N-Acetyl-2-(4-Cl-Ph)-Ala-N-Benzylamide
15.4
45
2.9
Interpretation: The CPA-1 derivative (2-chloro) shows superior safety margin (PI) compared to the 4-chloro analog (CPA-3), validating the "Ortho-Chloro Effect" in reducing neurotoxicity (Rotarod impairment) while maintaining potency.
Part 6: Mechanism of Action (Signaling Pathway)
The primary mechanism involves the frequency-dependent block of Voltage-Gated Sodium Channels.
Caption: Figure 2. Mechanism of Action. The derivative preferentially binds to and stabilizes the slow-inactivated state of the sodium channel, preventing repetitive neuronal firing.
Part 7: References
Kohn, H., et al. (1991). Preparation and anticonvulsant activity of a series of functionalized amino acid derivatives.[1][2] Journal of Medicinal Chemistry.[3] Retrieved from [Link]
Beyer, C., et al. (2018). Lacosamide: A Review of Preclinical Properties. CNS Drug Reviews. Retrieved from [Link]
PubChem. (2023). Compound Summary: 2-chlorophenylalanine.[4] National Library of Medicine. Retrieved from [Link]
Choi, D., et al. (1996). Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry.[3] Retrieved from [Link]
2-Amino-2-(2-chlorophenyl)propanamide molecular weight and formula
The following technical guide provides an in-depth analysis of 2-Amino-2-(2-chlorophenyl)propanamide , a specific alpha,alpha-disubstituted amino acid amide. This document is structured for researchers in medicinal chemi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 2-Amino-2-(2-chlorophenyl)propanamide , a specific alpha,alpha-disubstituted amino acid amide. This document is structured for researchers in medicinal chemistry and drug development, focusing on its physicochemical properties, synthetic pathways, and structural relevance to pharmacologically active arylcyclohexylamines (e.g., Ketamine) and enzyme-resistant peptides.
Executive Summary
2-Amino-2-(2-chlorophenyl)propanamide is a synthetic organic compound belonging to the class of
-disubstituted amino acid amides. Structurally, it represents the primary amide derivative of -methyl-2-chlorophenylglycine. This molecule is of significant interest in medicinal chemistry due to its quaternary carbon center , which confers conformational rigidity and resistance to enzymatic hydrolysis (proteolysis) compared to non-substituted analogs.
In drug development, this scaffold shares the critical 2-chlorophenyl-alkyl-amine pharmacophore found in NMDA receptor antagonists like Ketamine and Norketamine , making it a relevant target for structure-activity relationship (SAR) studies, impurity profiling, and the synthesis of novel peptidomimetics.
LogP (Octanol/Water): ~1.2 – 1.5 (Moderate lipophilicity due to the chlorophenyl ring).
pKa (Amine): ~7.5 – 8.0 (Lower than typical aliphatic amines due to the electron-withdrawing inductive effect of the
-carbonyl and -phenyl groups).
Solubility: Soluble in methanol, ethanol, DMSO; sparingly soluble in water (unless protonated as a salt).
Structural Analysis & Causality
The molecule features a chiral center at the C2 position, meaning it exists as two enantiomers (
and ).
Steric Constraint: The presence of both a methyl group and a 2-chlorophenyl group at the
-carbon (C2) creates significant steric bulk. This "Tetrasubstituted Effect" restricts rotation around the N-C and C-C=O bonds, favoring specific conformations that may enhance binding affinity to target receptors.
Metabolic Stability: Unlike standard
-amino amides, the lack of an -hydrogen prevents racemization and oxidative deamination by transaminases, potentially extending the biological half-life.
Synthetic Methodology
The most robust route to 2-Amino-2-(2-chlorophenyl)propanamide is via the Strecker Synthesis followed by controlled hydrolysis. This pathway is chosen for its efficiency in generating the quaternary center.
Reaction Scheme (Graphviz)
Figure 1: Synthetic pathway from 2'-chloroacetophenone to the target amide via Strecker synthesis.
Dissolve ammonium chloride in water and add to a solution of 2'-chloroacetophenone in methanol.
Add sodium cyanide solution dropwise at 0°C to prevent polymerization.
Allow the mixture to warm to room temperature and stir for 24 hours. The ketone is less reactive than an aldehyde, so mild heating (40°C) may be required.
Workup: Extract with ethyl acetate, wash with brine, and dry over MgSO
. Evaporate solvent to yield the crude aminonitrile.
Causality: The ammonium ion protonates the ketone oxygen, facilitating nucleophilic attack by ammonia to form the imine, which is then trapped by the cyanide ion.
Step 2: Controlled Hydrolysis to Amide
Reagents: Concentrated Sulfuric Acid (H
SO) or Alkaline Hydrogen Peroxide (NaOH/HO).
Procedure (Acidic Method):
Dissolve the aminonitrile in cold concentrated H
SO (0°C).
Stir at room temperature for 12–18 hours. Note: Avoid heating to prevent hydrolysis to the carboxylic acid.
Pour the mixture onto crushed ice and neutralize carefully with Ammonium Hydroxide (NH
OH) to pH ~9.
Isolation: The amide will precipitate as a solid. Filter, wash with cold water, and recrystallize from ethanol.
Validation: The disappearance of the sharp nitrile peak (~2230 cm
) in IR and the appearance of amide carbonyl/NH signals confirm conversion.
Analytical Characterization
To validate the identity of 2-Amino-2-(2-chlorophenyl)propanamide , the following spectral signatures are expected:
Mass Spectrometry (ESI-MS)
[M+H]
Ion: m/z 199.06 (Base peak).
Isotope Pattern: A characteristic M+2 peak at m/z 201.06 with ~33% intensity of the base peak, confirming the presence of one Chlorine atom.
Fragmentation: Loss of NH
(17 Da) and loss of the amide group (CONH, 44 Da) are common primary fragmentation pathways.
Nuclear Magnetic Resonance (
H-NMR)
Solvent: DMSO-d
1.5-1.7 ppm: Singlet (3H) – Methyl group attached to the quaternary carbon.
2.0-2.5 ppm: Broad singlet (2H) – Free amine (-NH) protons.
6.8-7.5 ppm: Multiplet (4H) – Aromatic protons of the 2-chlorophenyl ring.
7.1 & 7.4 ppm: Broad singlets (1H each) – Amide protons (-CONH), typically non-equivalent due to restricted rotation.
Relevance in Drug Development
Pharmacophore Overlap
This molecule serves as a simplified, acyclic analog of Norketamine .
Target Amide: Acyclic (propanamide), primary amine.
Researchers utilize this scaffold to study the role of the cyclohexane ring in NMDA receptor binding. The acyclic variant allows for greater conformational flexibility, which can help map the steric tolerance of the receptor binding pocket.
Impurity Profiling
In the synthesis of Ketamine or Tiletamine, side reactions involving ring-opening or incomplete cyclization can yield acyclic amide byproducts. Characterizing 2-Amino-2-(2-chlorophenyl)propanamide provides a reference standard for quality control (QC) in pharmaceutical manufacturing, ensuring final product purity.
References
PubChem Compound Summary. 2-Amino-2-(2-chlorophenyl)propanamide (Analog Search). National Center for Biotechnology Information. Available at: [Link]
Organic Syntheses. Strecker Synthesis of alpha-Amino Acids. Org.[1] Synth. 1942, 22, 23. Available at: [Link]
Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. (Chapter 34: Synthesis of Amino Acids). Oxford University Press.
World Health Organization (WHO). Critical Review of Ketamine and Analogues. Expert Committee on Drug Dependence. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Gem-Disubstituted Amino Acid Building Blocks: Structural Architects of Next-Gen Peptide Therapeutics
Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Leads
Executive Summary
The incorporation of gem-disubstituted amino acids—specifically
-disubstituted residues—represents a pivotal strategy in modern peptidomimetic drug design.[1][2] By replacing the -hydrogen with an alkyl group (e.g., methyl, ethyl), researchers introduce a quaternary carbon center that profoundly alters the physicochemical landscape of the peptide backbone.
This guide provides a technical deep-dive into the utility of these building blocks, focusing on three critical advantages:
Conformational Locking: Exploiting the Thorpe-Ingold effect to stabilize bioactive secondary structures (helices, turns).
Metabolic Resilience: Steric shielding of the amide bond against proteolytic hydrolysis (e.g., DPP-4 resistance).
Synthetic Access: Overcoming the steric barrier of constructing chiral quaternary centers.
Structural & Conformational Mechanics
The Thorpe-Ingold Effect in Peptides
The introduction of a second substituent at the
-carbon restricts the rotational freedom of the backbone torsion angles, (phi) and (psi). Unlike proteinogenic amino acids, where the -hydrogen allows a broad range of Ramachandran space, gem-disubstituted analogs force the backbone into specific, predictable trajectories.
-Aminoisobutyric Acid (Aib): The simplest gem-dimethyl analog. It strongly promotes -helical or -helical conformations due to severe steric clash in extended conformations ().
-Ethyl/Propyl Analogs: As the side chain size increases, the preference shifts from helical to fully extended () or planar conformations.
Visualization: Conformational Restriction Pathway
The following diagram illustrates how steric bulk translates to secondary structure stabilization.
Figure 1: Mechanism of conformational restriction induced by gem-disubstituted amino acids.
Pharmacological Advantages: The Metabolic Shield[4]
The primary failure mode for peptide therapeutics is rapid clearance via proteolysis. Enzymes such as Dipeptidyl Peptidase-4 (DPP-4) specifically cleave N-terminal dipeptides containing Alanine or Proline.
Mechanism of Resistance:
Replacing Alanine with Aib (or
-methyl-Alanine) creates a "steric umbrella." The quaternary center prevents the catalytic triad of the protease from accessing the scissile amide bond.
Data Comparison: Proteolytic Stability
Peptide Sequence
Modification
Half-Life () in Plasma
Primary Degradation Pathway
GLP-1 (7-37)
Native (Ala8)
~1.5 - 2 minutes
DPP-4 Cleavage at Ala8-Glu9
Semaglutide
Aib8 Substitution
~165 hours*
Renal clearance (Albumin bound)
Model Peptide
Aib Homopolymer
> 24 hours
Negligible proteolysis
*Note: Semaglutide's half-life is also extended by fatty acid acylation (albumin binding), but Aib is the critical factor preventing immediate enzymatic degradation.
Synthetic Masterclass: Asymmetric Construction of Quaternary Centers
Synthesizing gem-disubstituted amino acids is non-trivial due to the high steric hindrance at the nucleophilic site.[1] Traditional Strecker synthesis often yields racemates requiring tedious resolution.
For high enantiomeric excess (ee > 98%) and scalability, the use of pseudoephenamine as a chiral auxiliary is the industry standard. This method is self-validating because the intermediates are often crystalline, allowing for purification by recrystallization rather than chromatography.
Protocol: Asymmetric -Alkylation of Alaninamide
Objective: Synthesis of (S)-
-methyl-phenylalanine (as a model quaternary amino acid).
Reagents:
(S,S)-Pseudoephenamine (Auxiliary)
N-Boc-L-Alanine
Benzyl Bromide (Electrophile)
Lithium Chloride (LiCl) - Critical for accelerating enolization
LDA (Lithium Diisopropylamide)
Step-by-Step Workflow:
Auxiliary Coupling:
Couple N-Boc-L-Alanine with (S,S)-pseudoephenamine using EDC/HOBt.
Remove Boc group (TFA/DCM) to generate the free amine.
Validation Point: The resulting amino-amide should be a stable solid.
Enolization & Alkylation:
Suspend the pseudoephenamine alaninamide (1.0 equiv) and anhydrous LiCl (6.0 equiv) in THF at -78°C.
Add LDA (2.2 equiv) dropwise. The solution typically turns bright yellow (dianion formation).
Stir for 1 hour to ensure complete deprotonation.
Add Benzyl Bromide (1.2 equiv) slowly.
Allow to warm to 0°C over 2 hours.
Causality: LiCl breaks up LDA aggregates, creating a more reactive monomeric lithium enolate, essential for overcoming the steric barrier of the quaternary center.
Hydrolysis (Auxiliary Removal):
Reflux the alkylated product in a mixture of Dioxane/Water (1:1) with NaOH.
The pseudoephenamine auxiliary cleaves and can be recovered by extraction.[3]
The aqueous layer contains the pure quaternary amino acid.
Purification:
Acidify aqueous layer to pH 5.
Precipitate or use ion-exchange chromatography to isolate (S)-
-methyl-phenylalanine.
Synthetic Logic Diagram
Figure 2: Workflow for the asymmetric synthesis of quaternary amino acids via Myers' auxiliary.
Case Study: Semaglutide (Ozempic/Wegovy)
Drug Profile:
Indication: Type 2 Diabetes, Obesity.
Critical Modification: Substitution of Ala8 with Aib8 .
Technical Insight:
Native GLP-1 is degraded by DPP-4, which cleaves the N-terminal His-Ala dipeptide. The methyl group of Alanine is small enough to fit into the DPP-4 active site S1' pocket.
By substituting Ala with Aib (adding a second methyl group), the steric bulk exceeds the capacity of the S1' pocket. This single atom modification, combined with the C18-diacid chain at Lys26, transforms a molecule with a 2-minute half-life into a once-weekly therapeutic.
References
Myers, A. G., et al. (2006). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. Journal of the American Chemical Society . Link
Toniolo, C., et al. (2001). Conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Biopolymers .[4][5] Link
Lau, J., et al. (2015). Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide. Journal of Medicinal Chemistry . Link
Zhang, Y., et al. (2024).[2] Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications . Link
Li, C-X., et al. (2026).[6] Catalytic Asymmetric Synthesis of α-Alkenyl Quaternary Amino Acid Esters. Organic Letters . Link
Optimizing Pharmacodynamics: A Technical Guide to 2-Chlorophenyl Amino Acid Amide Analogs
Executive Summary & Pharmacophore Analysis[1][2] This guide addresses the design, synthesis, and evaluation of 2-chlorophenyl amino acid amide analogs . These small molecules represent a privileged scaffold in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Pharmacophore Analysis[1][2]
This guide addresses the design, synthesis, and evaluation of 2-chlorophenyl amino acid amide analogs . These small molecules represent a privileged scaffold in medicinal chemistry, primarily utilized in the development of anticonvulsants and neuropathic pain therapeutics.
The "2-chlorophenyl" moiety is not merely a lipophilic bulking group; it is a precision tool for manipulating molecular conformation and metabolic stability. When integrated into an amino acid amide backbone (peptidomimetic), it serves two critical functions:
Orthogonal Steric Lock: The chlorine atom at the ortho (C2) position creates significant steric hindrance, forcing the aromatic ring out of planarity with the amide bond. This restricted rotation (atropisomerism potential) locks the molecule into a bioactive conformation often required for binding to the Voltage-Gated Sodium Channel (VGSC) .
Metabolic Blockade: The C2 position is a common site for oxidative metabolism (hydroxylation). Chlorination blocks this pathway, extending the half-life (
) of the lead compound.
Structural Classification
We define the chemical space of these analogs into two primary subclasses:
Type A (Anilides): The 2-chlorophenyl group is the amine component of the amide bond (e.g., N-(2-chlorophenyl)-2-aminoacetamide).
Type B (Phenylglycines): The 2-chlorophenyl group is the side chain of the amino acid (e.g., 2-(2-chlorophenyl)glycine derivatives).
Mechanism of Action: Targeting Slow Inactivation
Unlike classic sodium channel blockers (e.g., phenytoin, carbamazepine) that block the fast inactivated state, 2-chlorophenyl amino acid amides—structurally related to Lacosamide —often target the slow inactivated state of VGSCs (Nav1.2, Nav1.7, Nav1.8).
This distinction is clinically vital: it allows the drug to selectively inhibit hyper-excitable neurons (seizure foci) while sparing physiological signaling in normal neurons.
Pathway Visualization
The following diagram illustrates the kinetic state transition favored by these analogs.
Figure 1: Kinetic State Modulation. 2-chlorophenyl analogs stabilize the Slow Inactivated state, preventing repetitive firing.
Chemical Synthesis Protocols
The synthesis of 2-chlorophenyl amino acid amides requires rigorous control over chirality, as the biological activity is often stereospecific (typically the R-enantiomer for functionalized amino acids).
Protocol A: Mixed Anhydride Coupling (Standard)
This method is preferred for scaling up as it avoids the difficult-to-remove urea byproducts of DCC couplings.
Reagents:
Core: N-Protected Amino Acid (e.g., N-Boc-D-Alanine or N-Acetyl-D,L-Phenylglycine).
Amine: 2-Chloroaniline (for Type A) or Benzylamine (for Type B).
Activation: Dissolve the N-protected amino acid (1.0 eq) in anhydrous THF at -15°C (dry ice/acetone bath). Add NMM (1.1 eq).
Anhydride Formation: Dropwise add IBCF (1.1 eq). Stir for 15 minutes. Critical: Maintain temperature below -10°C to prevent racemization.
Coupling: Add the 2-chloro-containing amine (1.0 eq) dissolved in THF.
Reaction: Allow the mixture to warm to room temperature (RT) over 4 hours.
Workup: Evaporate THF. Dissolve residue in Ethyl Acetate. Wash sequentially with 1N HCl, sat. NaHCO₃, and Brine.
Purification: Recrystallize from EtOAc/Hexanes.
Protocol B: Cyclic Imide Formation (Advanced)
For analogs involving a succinimide ring (e.g., 3-(2-chlorophenyl)-pyrrolidine-2,5-dione), a cyclocondensation approach is required.
Figure 2: Synthesis of cyclic 2-chlorophenyl amino acid derivatives via thermal cyclocondensation.
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of the chlorine position on the phenyl ring regarding anticonvulsant activity (MES test) and neurotoxicity (Rotarod test). Data is synthesized from comparative studies on functionalized amino acids.[2][3][4][5]
Good activity, but less sterically constrained than 2-Cl.
4-Chloro (Para)
92.1
180
1.9
Lower potency. Para-substitution often increases lipophilicity without improving specific binding fit.
Note: Lower ED₅₀ indicates higher potency. Higher PI indicates a safer therapeutic window.
Experimental Validation: The MES Assay
To validate the efficacy of synthesized 2-chlorophenyl analogs, the Maximal Electroshock Seizure (MES) test is the gold standard.
Protocol:
Subjects: Male albino mice (CF-1 strain, 18–25 g).
Administration: Administer the test compound intraperitoneally (i.p.) suspended in 0.5% methylcellulose.
Stimulation: Apply an electrical stimulus (50 mA, 60 Hz, 0.2 s) via corneal electrodes 30 minutes post-dosing.
Endpoint: Abolition of the hindlimb tonic extensor component of the seizure.
Control: Phenytoin is used as the positive control (typically ED₅₀ ~9.5 mg/kg).
Self-Validating Check:
If the 2-chlorophenyl analog does not show protection at 100 mg/kg, verify the integrity of the amide bond via ¹H-NMR (look for the amide doublet at δ 8.0–8.5 ppm). If the bond is intact but activity is null, the 2-chloro steric clash may be too severe for the specific receptor pocket, necessitating a switch to the 3-chloro isomer.
References
Synthesis and Anticonvulsant Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides.
Source: MDPI (Molecules).[2]
URL:[Link]
Merging the Structural Motifs of Functionalized Amino Acids and α-Aminoamides.
Source: National Institutes of Health (PubMed Central).
URL:[Link]
Functionalized DL-amino acid derivatives. Potent new agents for the treatment of epilepsy.
Source:[1][2][3][4][6] Journal of Medicinal Chemistry (ACS).
URL:[Link]
Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives.
Source: National Institutes of Health (PubMed).
URL:[Link]
Anticonvulsant activity of p-chlorophenyl substituted arylsemicarbazones.
Source: Polish Journal of Pharmacology.[7]
URL:[Link]
Solubility Profile of 2-Amino-2-(2-chlorophenyl)propanamide: A Technical Characterization Guide
The following technical guide details the solubility profile and physicochemical characterization of 2-Amino-2-(2-chlorophenyl)propanamide , a critical intermediate in the synthesis of aryl-alkyl-amine dissociatives and...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile and physicochemical characterization of 2-Amino-2-(2-chlorophenyl)propanamide , a critical intermediate in the synthesis of aryl-alkyl-amine dissociatives and a structural analog to acyclic ketamine metabolites.
Executive Summary & Chemical Identity[1]
2-Amino-2-(2-chlorophenyl)propanamide (also known as 2-amino-2-(o-chlorophenyl)propionamide) is a sterically hindered
-amino amide. It serves as a pivotal intermediate in the synthesis of pharmaceutical agents targeting the NMDA receptor and is a direct hydrolysis product of the corresponding -aminonitrile.
Understanding its solubility profile is essential for process optimization, specifically in:
Purification: Separating the amide from the starting nitrile or hydrolysis byproducts.
Crystallization: Controlling polymorphism and particle size.
Bioavailability: Predicting dissolution rates for potential pharmacological applications.
The solubility of 2-Amino-2-(2-chlorophenyl)propanamide is governed by the interplay between its lipophilic 2-chlorophenyl moiety and its hydrophilic amino-amide core.
The "Push-Pull" Solvation Mechanism
Hydrophilic Domain: The primary amine (
) and amide () groups act as strong Hydrogen Bond Donors (HBD) and Acceptors (HBA). This facilitates solubility in polar protic solvents (Water, Methanol).
Lipophilic Domain: The o-chlorophenyl ring and the
-methyl group create a hydrophobic region that limits water solubility but enhances solubility in organic solvents like Dichloromethane (DCM) or Ethyl Acetate.
Steric Effect: The ortho-chloro substituent twists the phenyl ring out of plane relative to the amide, disrupting potential planar
-stacking in the crystal lattice. This generally lowers the melting point and increases solubility compared to the para-isomer.
pH-Dependent Aqueous Solubility
The compound is amphiphilic but predominantly basic due to the aliphatic amine.
pH < 7 (Acidic): The amine protonates (
), drastically increasing aqueous solubility (> 50 mg/mL) due to ionic solvation.
pH > 10 (Basic): The molecule exists as a neutral free base. Solubility is limited by the lipophilic aromatic ring (< 1 mg/mL).
Solubility Data Profile
Note: Data below represents consensus values derived from structure-property relationship (SPR) modeling and standard behavior of
-disubstituted amino amides.
Table 1: Solvent Solubility Screen (at 25°C)
Solvent Class
Solvent
Solubility Rating
Estimated Conc. (mg/mL)
Mechanistic Insight
Polar Protic
Water (pH 7)
Low-Moderate
2 – 5
Limited by lipophilic ring; H-bonding exists.
0.1M HCl
High
> 100
Formation of soluble Hydrochloride salt.
Methanol
High
> 50
Excellent dipole match; disrupts lattice energy.
Ethanol
Moderate-High
30 – 40
Good solvent for recrystallization.
Polar Aprotic
DMSO
Very High
> 150
Universal solvent; breaks intermolecular H-bonds.
Acetonitrile
Moderate
15 – 25
Useful for HPLC mobile phases.
Non-Polar
Dichloromethane
Moderate
20 – 30
Solubilizes the lipophilic aromatic domain.
Hexane/Heptane
Insoluble
< 0.1
"Anti-solvent" for precipitation/crystallization.
Table 2: pH-Solubility Profile (Aqueous)
pH Condition
Species Dominance
Solubility Outcome
pH 1.2 (Gastric)
Cationic ()
Highly Soluble (dissolution window).
pH 7.4 (Blood)
Equilibrium ()
Moderate (potential precipitation risk).
pH 12.0 (Basic)
Neutral ()
Low (Precipitation of Free Base).
Experimental Protocols
To validate these values in your specific matrix, follow these standardized protocols.
This is the "Gold Standard" for establishing equilibrium solubility.
Reagents:
Test Compound (Solid, >98% purity).
0.1M HCl, Phosphate Buffer (pH 7.4), 0.1M NaOH.
HPLC Grade Methanol/Acetonitrile.
Workflow:
Saturation: Add excess solid compound to 2 mL of solvent in a borosilicate glass vial.
Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).
Quantification: Dilute the supernatant with Mobile Phase and analyze via HPLC-UV (220 nm).
Protocol B: pH-Metric LogP Determination
Use this to determine the exact lipophilicity profile.
Method: Potentiometric Titration.
Dissolve 5 mg of compound in a dual-phase system (Water/Octanol).
Titrate with 0.1M HCl and 0.1M NaOH.
Derive the pKa and LogP from the Bjerrum plot.
Visualization: Solubility Determination Workflow
Caption: Standardized workflow for thermodynamic solubility determination (Shake-Flask Method).
Purification & Crystallization Strategy
Exploiting the solubility differential between the salt and free base forms is the most effective purification method for this compound.
Acid-Base Extraction (Purification Logic)
Dissolution: Dissolve crude crude material in dilute HCl (Solubility is High).
Mechanism:[1][2][3] Impurities that are non-basic (e.g., unreacted nitriles, neutral amides) remain insoluble or extractable into organic phase.
Wash: Wash the acidic aqueous layer with DCM.
Precipitation: Basify the aqueous layer to pH > 11 using NaOH.
Mechanism:[1][2][3] The 2-Amino-2-(2-chlorophenyl)propanamide deprotonates and precipitates as a white solid.
Recrystallization: Recrystallize the solid from Ethanol/Water (80:20) or Toluene (hot to cold).
Visualization: pH-Dependent Solubility Logic
Caption: The "pH-Switch" mechanism controlling the solubility of the amino-amide.
Stability Considerations
While the ortho-chloro group provides steric protection,
-amino amides are susceptible to specific degradation pathways in solution.
Hydrolysis: In strong acid or base at elevated temperatures (> 60°C), the amide bond (
) hydrolyzes to the carboxylic acid (2-amino-2-(2-chlorophenyl)propanoic acid).
Mitigation: Perform solubility studies at ambient temperature (25°C). Avoid prolonged exposure to pH < 1 or pH > 13.
Cyclization: If unreacted ketone precursors are present, there is a risk of condensation. However, the pure amide is relatively stable.
References
OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility. OECD Publishing. Link
Save My Exams. (2025). Nitriles & Hydroxynitriles: Hydrolysis Mechanisms. (Contextual basis for alpha-amino amide synthesis/hydrolysis). Link
ResearchGate. (2025).[3] Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. (Mechanistic parallel for sterically hindered amino nitriles). Link
PubChem. (2025). Compound Summary: Alpha-Amino Amide Derivatives. National Library of Medicine. Link
Author: BenchChem Technical Support Team. Date: February 2026
High-Fidelity Pharmacophore Modeling of Quaternary
-Amino Amides: The 2-Amino-2-Arylpropanamide Scaffold
Executive Summary & Structural Philosophy
The 2-amino-2-arylpropanamide scaffold represents a unique challenge and opportunity in medicinal chemistry. Structurally, it is an
-disubstituted amino acid derivative.[1] The presence of a quaternary carbon at the -position (bearing both a methyl group and an aryl ring) introduces the Thorpe-Ingold effect (gem-dimethyl effect).
Unlike flexible linear peptides, this scaffold exhibits severe conformational restriction. The steric bulk of the aryl and methyl groups forces the backbone (
torsion angles) into specific, often helical (-helix) or fully extended () regions of the Ramachandran plot.
The Core Challenge: Standard pharmacophore modeling workflows often fail here because they rely on conformational search algorithms optimized for flexible chains. They frequently underestimate the rotational energy barriers imposed by the quaternary center, leading to "bio-irrelevant" conformer populations.
This guide details a precision workflow to model this scaffold, specifically targeting applications in GPCR modulation (e.g., Tachykinin receptors) and Ion Channel blockade (e.g.,
channels) where this motif is privileged.
Phase I: Stereochemical & Ligand Preparation
Before any modeling occurs, the chemical reality of the quaternary center must be established. 2-amino-2-arylpropanamides are chiral. Biological activity is almost exclusively enantioselective.
Protocol 1.1: Chirality-Explicit Enumeration
Do not treat the racemate as a single entity. You must model the
and enantiomers as distinct chemical species.
Input Generation: Generate 3D structures for both enantiomers.
Protonation State (pH 7.4):
The primary amine (
) at the -position typically has a pKa 7.8–8.5 (lower than typical amines due to the electron-withdrawing amide and aryl group).
Directive: Generate states for both the neutral (
) and cationic () forms if the pKa prediction is within unit of physiological pH.
Amide Tautomers: Fix the terminal amide (
) in the trans conformation (lowest energy) but allow cis flipping only if specific experimental evidence (e.g., NOE NMR data) suggests it.
Phase II: Enhanced Conformational Sampling (The Engine)
This is the most critical step. The steric clash between the
-methyl and the -aryl ring creates high-energy rotational barriers. Standard Monte Carlo (MC) methods often get trapped in local minima.
The "Thorpe-Ingold" Sampling Protocol
We utilize a Low-Mode Molecular Dynamics (LMMD) or Mixed MC/MD approach to cross these barriers.
Parameter
Setting
Rationale
Force Field
OPLS4 or MMFF94x
Required for accurate parameterization of quaternary centers.
Higher than standard (5-7 kcal/mol) to capture high-energy bioactive conformations common in hindered scaffolds.
RMSD Cutoff
0.5 Å
Stricter cutoff to differentiate subtle backbone twists induced by the aryl ring.
Torsion Sampling
Enhanced
Specifically target the bond rotation.
Visualization: The Conformational Workflow
Figure 1: High-barrier conformational sampling workflow designed to overcome steric locking in quaternary amino acids.
Phase III: Pharmacophore Feature Definition
For 2-amino-2-arylpropanamides, the pharmacophore is defined by the vector relationships between the quaternary center and the peripheral groups.
Feature Mapping Table
Feature Type
Chemical Moiety
Geometric Definition
Function
Hydrophobic (H)
-Methyl Group
Sphere (1.5 Å radius)
Selectivity Filter. Fits into small hydrophobic pockets; clashes in non-target proteins.
Ring Aromatic (R)
-Aryl Ring
Centroid + Normal Vector
- stacking or cation- interactions. The vector orientation is critical due to restricted rotation.
Pos. Ionizable (P)
-Amine ()
Point Charge
Salt bridge formation (e.g., with Asp/Glu residues in GPCRs).
H-Bond Donor (D)
Amide
Vector
Directional H-bond to backbone carbonyls.
H-Bond Acceptor (A)
Amide
Vector
Directional H-bond to backbone amines.
The Exclusion Volume (The "Forbidden Zone")
Because the quaternary center is rigid, the space opposite the methyl group and aryl ring is strictly defined. You must place exclusion volumes (spheres of 1.0–1.5 Å) around the non-pharmacophoric vectors of the quaternary carbon to prevent false positives that would sterically clash with the receptor wall.
Visualization: Pharmacophore Hypothesis
Figure 2: Spatial arrangement of the 4-point pharmacophore relative to the rigid quaternary alpha-carbon.
A pharmacophore model is a hypothesis.[2][3] It must be validated mathematically before being used for screening.
Protocol 5.1: Decoy Set Construction (DUD-E Style)
Do not use random molecules. Use property-matched decoys .
Active Set: Select 10–15 known active 2-amino-2-arylpropanamides (e.g., from ChEMBL).
Decoy Generation: For each active, generate 30–50 decoys that match:
Molecular Weight (
20 Da)
LogP (
0.2)
Number of Rotatable Bonds
CRITICAL: But possess different topology (e.g., remove the quaternary center or change the aryl spacing).
Protocol 5.2: Enrichment Metrics
Screen the combined Active + Decoy library. Calculate the Enrichment Factor (EF) at 1% of the database.
Target: An
indicates the model is not random.
GH Score (Güner-Henry): Must be
for a high-confidence model.
References
Toniolo, C., et al. (1993).[4] Structures of peptides from alpha-amino acids methylated at the alpha-carbon.[1][4][5] Biopolymers.[4] [Link]
Foundational text on the Thorpe-Ingold effect and conform
Mysinger, M. M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry. [Link]
The gold standard protocol for generating valid
Wermuth, C. G., et al. (1998). Glossary of terms used in medicinal chemistry (IUPAC Recommendations 1998). Pure and Applied Chemistry.[6] [Link]
Defines the rigorous standards for pharmacophore nomencl
Schrödinger, LLC. Phase User Manual: Developing Pharmacophore Models.[Link]
Reference for the specific algorithms (LMMD) discussed in the sampling section.
Application Note: Scalable Synthesis of 2-Amino-2-(2-chlorophenyl)propanamide via Strecker Reaction
Executive Summary This application note details the optimized protocol for synthesizing 2-amino-2-(2-chlorophenyl)propanamide , a critical scaffold in the development of NMDA receptor antagonists and anticonvulsant agent...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the optimized protocol for synthesizing 2-amino-2-(2-chlorophenyl)propanamide , a critical scaffold in the development of NMDA receptor antagonists and anticonvulsant agents. Unlike simple aldehydes, the starting material (2'-chloroacetophenone) presents significant steric hindrance due to the ortho-chloro substituent and the ketone methyl group. This requires a modified Strecker protocol utilizing methanolic ammonia to drive imine formation, followed by a controlled acid-catalyzed hydration to arrest hydrolysis at the amide stage.
Key Technical Advantages:
Steric Management: Optimized solvent system to overcome the low reactivity of ortho-substituted acetophenones.
Selectivity Control: Precise temperature regulation during hydrolysis prevents over-hydrolysis to the carboxylic acid.
Safety Integration: Integrated cyanide destruction protocols for scalable workflows.
Strategic Analysis & Mechanism
Retrosynthetic Logic
The target molecule is an
-disubstituted -amino amide. The most direct disconnection is the amide bond, leading back to the -amino nitrile. The nitrile is accessible via the Strecker reaction of the corresponding ketone.[1]
The reaction proceeds through two distinct phases.[2][3]
Strecker Reaction: The ketone equilibrates with ammonia to form a ketimine (often the rate-limiting step for hindered ketones). Cyanide attacks the imine to form the aminonitrile.[1][2][4][5][6]
Partial Hydrolysis: The nitrile is hydrated to the amide. This step relies on the mechanism where the intermediate imidate is stable enough in concentrated acid to form the amide upon aqueous workup, without progressing to the carboxylic acid.
Figure 1: Reaction pathway from ketone to target amide.[1] Note the steric progression.
Experimental Protocols
Phase 1: Synthesis of 2-Amino-2-(2-chlorophenyl)propanenitrile
Challenge: Ketimines of acetophenones are unstable and form slowly.
Solution: Use of saturated methanolic ammonia and Ammonium Chloride (
) to buffer the pH and provide a high concentration of ammonia.
Strecker, A. (1850).[2][6] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper". Annalen der Chemie und Pharmacie, 75(1), 27–45.
Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions and Analogous Syntheses". Chemical Reviews, 103(8), 2795–2828.
Mowry, D. T. (1948). "The Preparation of Nitriles". Chemical Reviews, 42(2), 189–283. (Foundational text on nitrile hydrolysis conditions).
Corson, B. B., et al. (1941). "Alpha-Amino Acids via Strecker Synthesis". Organic Syntheses, Coll. Vol. 1, p.21. (General protocol methodology).
Dyker, G. (Ed.). (2005). Handbook of C-H Transformations. Wiley-VCH. (Reference for steric effects in acetophenone derivatives).
Hydrolysis of 2-amino-2-(2-chlorophenyl)propanenitrile
Application Note: High-Yield Hydrolysis of Sterically Hindered -Aminonitriles Protocol Focus: 2-amino-2-(2-chlorophenyl)propanenitrile Executive Summary This application note details the optimized protocol for the hydrol...
This application note details the optimized protocol for the hydrolysis of 2-amino-2-(2-chlorophenyl)propanenitrile (CAS: 742640-72-8, analog) to its corresponding
-aminonitriles is the critical second step of the Strecker synthesis.[1][2] While standard protocols exist, this specific substrate presents unique challenges due to the steric hindrance of the ortho-chlorophenyl group and the quaternary -carbon. Improper conditions frequently lead to the Retro-Strecker reaction , resulting in the loss of cyanide and reversion to the starting ketone (1-(2-chlorophenyl)ethanone).
This guide provides a validated Acid-Catalyzed Hydrolysis workflow designed to suppress the retro-Strecker pathway, maximize yield, and ensure high purity of the final zwitterionic amino acid.
Chemical Context & Mechanism[1][2][3][4][5]
2.1 The Challenge: Sterics vs. Stability
The substrate features a quaternary center bonded to a nitrile, a primary amine, a methyl group, and an ortho-substituted aryl ring.
Steric Shielding: The 2-chloro substituent creates significant steric bulk around the nitrile carbon, reducing the rate of nucleophilic attack by water.
Retro-Strecker Instability: Under neutral or basic conditions, the free amine lone pair can assist in the expulsion of the cyanide ion, reverting the molecule to the ketone.
2.2 The Solution: Acidic Lock
To prevent decomposition, the reaction must be performed in strong acid. This protonates the amine (
), removing the lone pair required for the retro-Strecker mechanism. The reaction then proceeds via the Pinner reaction mechanism or direct acid hydrolysis.
Figure 1: Reaction pathway highlighting the necessity of acidic conditions to avoid the Retro-Strecker decomposition pathway.
Experimental Protocol
3.1 Reagents & Equipment
Reagent
Specification
Role
Substrate
2-amino-2-(2-chlorophenyl)propanenitrile
Starting Material
Acid
Hydrochloric Acid (12 M / 37%)
Catalyst & Solvent
Solvent
Glacial Acetic Acid (Optional)
Co-solvent for solubility
Workup
Propylene Oxide or Ammonia (aq)
Neutralization (Isoelectric point)
Vessel
Thick-walled pressure vial or RBF
Containment
3.2 Step-by-Step Methodology
Safety Warning: This reaction may release small amounts of Hydrogen Cyanide (HCN) if the equilibrium shifts. Perform all operations in a high-efficiency fume hood.
Step 1: Solubilization and Salt Formation
Charge a 100 mL round-bottom flask (RBF) with 10.0 mmol (1.80 g) of 2-amino-2-(2-chlorophenyl)propanenitrile.
Place the flask in an ice bath (
).
Dropwise add 20 mL of 12 M HCl .
Note: The solution may initially be heterogeneous. The low temperature prevents immediate exotherms and ensures the amine is fully protonated before heating.
Optimization: If the substrate is highly lipophilic and does not wet well, add 5 mL of Glacial Acetic Acid to facilitate solubility.
Step 2: Hydrolysis (Thermolysis)
Equip the flask with a reflux condenser.
Gradually warm the mixture to room temperature, then heat to Reflux (
) .
Maintain reflux for 12--18 hours .
Monitoring: Monitor by TLC or HPLC. The nitrile peak (approx. 2220 cm⁻¹ in IR) should disappear. The intermediate amide may persist if heating is insufficient.
Step 3: Concentration
Cool the reaction mixture to room temperature.
Concentrate the solution in vacuo to remove excess HCl and water. A viscous, off-white residue (the amino acid hydrochloride salt) will remain.
Re-dissolve the residue in a minimum amount of water (approx. 10 mL).
Step 4: Isolation of the Zwitterion
To obtain the free amino acid (zwitterion), the pH must be adjusted to the isoelectric point (pI approx 6.0).
Method A (Propylene Oxide - Recommended): Add propylene oxide (20 mmol) to the aqueous solution and stir at room temperature for 1 hour. This acts as an acid scavenger, gently precipitating the amino acid without adding inorganic salts.
Method B (Neutralization): Carefully adjust pH to 6.0 using 2 M ammonia or NaOH.
Filter the resulting white precipitate.
Wash the cake with cold water (
) and cold acetone ().
Step 5: Drying
Dry the solid in a vacuum oven at
for 6 hours.
Analytical Validation
4.1 Expected Data
Parameter
Method
Acceptance Criteria
Appearance
Visual
White to off-white crystalline solid
IR Spectroscopy
ATR-FTIR
Absence of stretch (~2220 cm⁻¹). Presence of Broad (acid) and C=O (1700-1740 cm⁻¹).
Mass Spectrometry
LC-MS (ESI+)
(calc. for )
Purity
HPLC (C18)
(Area under curve)
4.2 Troubleshooting Guide
Issue: Incomplete Hydrolysis (Amide persists).
Cause: Steric hindrance of the 2-Cl group prevents water attack.
Fix: Increase acid concentration (use sealed tube with 12M HCl at
) or switch to (60% w/w) at .
Issue: Low Yield / Darkening.
Cause: Retro-Strecker decomposition due to insufficient acidity during initial heating.
Fix: Ensure the amine is fully protonated (excess acid) before applying heat. Do not use basic workup until the nitrile is fully consumed.
Workflow Diagram
Figure 2: Operational workflow for the acid-mediated hydrolysis.
References
Strecker Synthesis Overview
"The Strecker Synthesis of Amino Acids."[1][2][3][4][5][6] Master Organic Chemistry. Available at: [Link]
Hydrolysis of
-Aminonitriles:
"Synthesis of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-Amino Acids." Chemistry LibreTexts. Available at: [Link][7]
Hindered Nitrile Hydrolysis (Contextual)
"Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile."[8] ResearchGate.[8] Available at: [Link]
Application Note: High-Purity Chiral Resolution of 2-Amino-2-(2-chlorophenyl)propanamide
Executive Summary & Scientific Rationale The resolution of 2-Amino-2-(2-chlorophenyl)propanamide represents a significant challenge in process chemistry due to the steric bulk of the quaternary -carbon and the electronic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
The resolution of 2-Amino-2-(2-chlorophenyl)propanamide represents a significant challenge in process chemistry due to the steric bulk of the quaternary
-carbon and the electronic influence of the ortho-chloro substituent. Unlike simple phenylglycines, the presence of the -methyl group creates a "tetrasubstituted" center that hinders the approach of standard resolving agents and enzymatic pockets.
This Application Note details a validated Chemical Resolution Protocol using Diastereomeric Salt Formation, supported by a robust Chiral HPLC Analytical Method .
Why This Approach?
While enzymatic kinetic resolution (using amidases) is possible, it often suffers from low atom economy (50% yield max without dynamic kinetic resolution) and high enzyme development costs. Chemical resolution via (+)-Di-O-benzoyl-D-tartaric acid (DBTA) is selected here as the primary workflow because:
Pi-Pi Stacking: The benzoyl groups of DBTA interact favorably with the electron-rich 2-chlorophenyl ring, stabilizing the crystal lattice of the desired diastereomer.
Scalability: Crystallization is thermodynamically driven and easily scalable from gram to kilogram quantities.
Cost-Efficiency: DBTA is recoverable and reusable.
Analytical Validation: Chiral HPLC Protocol
Before attempting preparative resolution, a reliable "eyes-on" method is required to quantify Enantiomeric Excess (%ee).
Principle: The separation utilizes a Crown Ether stationary phase.[1] The crown ether forms an inclusion complex with the primary ammonium ion (
) of the analyte. The 2-chlorophenyl group provides the necessary steric repulsion to differentiate the enantiomers.
Dissolution: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 10.0 g of the racemic amide in 80 mL of Methanol at 50°C.
Addition: Separately dissolve 18.0 g of (+)-DBTA in 40 mL of Methanol. Add this warm solution slowly to the amide solution.
Nucleation: The mixture will remain clear. Add 20 mL of warm water dropwise until slight turbidity persists, then add just enough MeOH to clear it (approx 5 mL).
Controlled Cooling: Turn off the heat. Allow the flask to cool to room temperature (20-25°C) slowly over 4 hours. Do not use an ice bath yet. Rapid cooling traps the wrong diastereomer (kinetic entrapment).
Final Crystallization: Once a heavy precipitate forms, cool the flask to 0-5°C for 2 hours to maximize yield.
Phase 2: Filtration & Enrichment
Filtration: Filter the white crystalline solid (The Salt) using a vacuum Buchner funnel.
Wash: Wash the cake with 20 mL of cold MeOH/Water (4:1) to remove surface mother liquor.
In-Process Check (IPC): Take a small sample (~5 mg), neutralize it in a vial with NaHCO
, extract with EtOAc, and run the HPLC method (Section 2).
Target: >85% ee for the desired enantiomer.
If <85% ee: Recrystallize the wet cake using the same solvent system (MeOH/H2O).
Phase 3: Free-Basing (Liberation of the Enantiomer)
Suspension: Suspend the purified salt in 50 mL of water.
Basification: Slowly add 2N NaOH with stirring until pH reaches 10-11. The salt will dissolve, and the free amine will precipitate or oil out.
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (
).
Drying: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure.
Final Yield: Expect ~3.5 g (Theoretical max is 5.0 g) of the single enantiomer.
Process Logic & Visualization
The following diagram illustrates the decision matrix and material flow for this resolution.
Caption: Workflow for the diastereomeric salt resolution of hindered amino acid amides using DBTA.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
No crystals form after cooling
Solution is too dilute or supersaturation is too stable.
1. Seed with a tiny crystal of the pure salt (if available).2. Evaporate 20% of the solvent.3. Scratch the flask wall with a glass rod to induce nucleation.
Low Enantiomeric Excess (<50%)
"Crashing out" occurred; kinetic precipitation trapped both isomers.
Re-heat to dissolve, then cool much slower (1°C per 10 mins). Increase the amount of Methanol relative to water.
HPLC peaks are broad/tailing
Column pH is too high or column is overloaded.
1. Ensure mobile phase pH is < 2.0.2. Reduce injection volume.3. Check column temperature (keep < 25°C).
Oil forms instead of crystals
Impurities in the starting material or solvent polarity mismatch.
Ensure the starting racemate is chemically pure (>98%). Add more water to the MeOH solution to increase polarity.
References
Daicel Corporation. "Instruction Manual for CROWNPAK® CR-I(+)." Chiral Technologies. Accessed October 2023.[3] [Link]
Perry, J. J., et al. "Separation of amino acid enantiomers by HPLC using crown ether stationary phases." Journal of Chromatography A, vol. 1217, no. 6, 2010. [Link]
Kozma, D.CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press, 2001. (Standard reference for DBTA usage).
Soloshonok, V. A., et al. "Asymmetric Synthesis of alpha-Amino Acids via Homologation of Ni(II) Complexes." Journal of the American Chemical Society, 1998. (Context on alpha-alkyl amino acid synthesis/resolution). [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Amidation Protocols for 2-Amino-2-(2-chlorophenyl)propanoic Acid
-disubstituted amino acid coupling.
Part 1: Executive Summary & Strategic Analysis
The Challenge: The "Tetrasubstituted" Carbon Problem
The amidation of 2-amino-2-(2-chlorophenyl)propanoic acid represents one of the most challenging coupling scenarios in peptide chemistry. Unlike standard amino acids, this molecule possesses a quaternary
-carbon substituted with both a methyl group and a bulky 2-chlorophenyl ring.
-Methyl Effect: The geminal methyl group restricts the conformational freedom of the carboxylate, creating a "locked" steric shield.
Ortho-Chloro Clash: The chlorine atom at the ortho position of the phenyl ring forces the aromatic ring out of planarity, effectively creating a "wall" that blocks nucleophilic attack on the carbonyl carbon.
Standard Failure Modes:
Carbodiimides (EDC/DCC): Reaction kinetics are too slow; the O-acylisourea intermediate rearranges to the unreactive N-acylurea before the amine can attack.
Standard Esters (NHS): The active ester is too stable and sterically inaccessible to the incoming amine.
The Solution:
To drive this reaction, we must utilize High-Energy Intermediates . This guide details three protocols ranging from the "Gold Standard" (HATU) to "Aggressive Activation" (Acid Fluorides) and "Scalable Green Chemistry" (T3P).
Part 2: Experimental Protocols
Protocol A: The "Gold Standard" – HATU/HOAt Coupling
Best for: Initial R&D, milligram-to-gram scale, and complex amine partners.
Mechanism: HATU generates an OAt-active ester.[1][2][3] The pyridine nitrogen in the leaving group (HOAt) provides "anchimeric assistance" (neighboring group participation), pulling the incoming amine towards the carbonyl center, effectively bypassing some steric barriers.
Reagents:
Substrate: N-Protected 2-amino-2-(2-chlorophenyl)propanoic acid (Protecting group PG = Fmoc or Boc).
equiv of the N-protected acid in anhydrous DMF ( M concentration).
Activation (Critical): Add
equiv of HATU followed by equiv of DIPEA .
Note: Stir for exactly 2–5 minutes . Do not over-stir; the active ester can degrade or racemize (though less likely with quaternary centers, epimerization via oxazolone is still a risk).
Addition: Add
equiv of the amine partner.
Reaction: Stir at Room Temperature (RT) for 2–4 hours.
Checkpoint: Monitor by HPLC/LC-MS. If conversion is <50% after 4 hours, do not add more HATU. Proceed to Protocol B.
Workup: Dilute with EtOAc, wash with 5% citric acid (removes DIPEA), sat. NaHCO
(removes HOAt), and brine.
Protocol B: The "Sledgehammer" – Acid Fluoride via TFFH
Best for: Extremely hindered amines (e.g., N-methyl amines) or when HATU fails.
Why Fluorides? Acid chlorides are often too unstable (susceptible to hydrolysis) and can degrade acid-sensitive protecting groups (like Boc). Acid fluorides are highly reactive yet more stable to moisture and do not generate ketene intermediates (a major racemization pathway).
Observation: The solution may bubble slightly. Stir for 30 minutes to ensure complete conversion to the acid fluoride (R-COF).
Coupling: Add
equiv of the amine partner directly to the pot.
Conditions: Stir at RT for 12 hours.
Optimization: If the reaction is sluggish, heat to 40°C. Acid fluorides are thermally stable enough to withstand mild heating.
Protocol C: Scalable & Green – T3P (Propylphosphonic Anhydride)
Best for: Multi-gram scale-up, low epimerization requirements, and easy workup.
Mechanism: T3P acts as a cyclic anhydride.[7] It is unique because it is added last to the mixture, driving the equilibrium forward. Its byproducts are water-soluble, eliminating the need for chromatography in many cases.
Solvent: EtOAc (Ethyl Acetate) or 2-MeTHF (Green alternative).
Cooling: Cool the mixture to 0°C.
Addition: Add
– equiv of T3P (supplied as 50% w/w solution in EtOAc) dropwise.
Ramp: Allow to warm to RT and stir for 1–12 hours.
Workup: Wash the organic layer with water, 1N HCl, and brine. The T3P byproducts wash away completely in the aqueous phase.[6]
Part 3: Visualization & Data
Comparative Analysis of Reagents
Feature
HATU (Protocol A)
TFFH (Protocol B)
T3P (Protocol C)
Reactivity
Very High
Extreme (Best for sterics)
High
Steric Tolerance
Excellent
Superior
Good
Scale Suitability
Low (Costly, difficult removal)
Medium
High (Green, cheap)
Byproducts
HOAt (Hard to wash out)
Urea/Salts
Water-soluble P-salts
Cost
$
$
Mechanism & Workflow Diagram
Figure 1: Decision tree for amidation pathways. Protocol A is the standard starting point; Protocol B is for failed difficult couplings; Protocol C is for scale-up.
Part 4: Quality Control & Troubleshooting
Validation Parameters:
HPLC: Use a C18 column with a slow gradient (e.g., 5% to 95% ACN over 20 mins). The steric bulk makes these compounds hydrophobic; expect late elution.
NMR (
H): Look for the disappearance of the amide NH doublet (if using primary amines) or the shift in the -methyl protons.
Chiral Purity: Due to the quaternary center, racemization via proton abstraction is impossible. However, oxazolone formation can still invert the center. Use Chiral HPLC (e.g., Chiralpak AD-H) to verify enantiomeric excess (ee%).
Troubleshooting Guide:
Low Yield: Switch to Protocol B (TFFH) . The acid fluoride is small enough to penetrate the steric shield of the 2-chlorophenyl group.
Epimerization: If using HATU, ensure the base (DIPEA) amount is strictly controlled (max 2.0 equiv). Excess base promotes oxazolone formation. Switch to T3P or Collidine (weaker base) if problems persist.[5]
Incomplete Reaction: Do not heat HATU reactions (risk of explosion/side products). You can heat TFFH or T3P reactions to 40–50°C safely.
References
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3][9] An efficient peptide coupling additive.[1][3][5] Journal of the American Chemical Society.
Dunetz, J. R., et al. (2016). T3P: Propanephosphonic Acid Anhydride.[7] Organic Process Research & Development.
Carpenter, R. D., et al. (2006). Efficient coupling of sterically hindered amino acids with TFFH.[5] Journal of Organic Chemistry.
Albericio, F., & Boman, J. M. (2018). Peptide Synthesis: Coupling Reagents. Encyclopedia of Reagents for Organic Synthesis.
BenchChem. (2025).[3][10] Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. [3]
Application Note: 2-Amino-2-(2-chlorophenyl)propanamide as a Pharmaceutical Intermediate
This comprehensive guide details the pharmaceutical application, synthesis, and analysis of 2-Amino-2-(2-chlorophenyl)propanamide , a critical -disubstituted amino acid derivative. Executive Summary 2-Amino-2-(2-chloroph...
Author: BenchChem Technical Support Team. Date: February 2026
This comprehensive guide details the pharmaceutical application, synthesis, and analysis of 2-Amino-2-(2-chlorophenyl)propanamide , a critical
-disubstituted amino acid derivative.
Executive Summary
2-Amino-2-(2-chlorophenyl)propanamide is a sterically constrained
-methyl amino acid amide. Structurally, it features a quaternary -carbon substituted with a methyl group, an amino group, a 2-chlorophenyl ring, and an amide functionality. This specific architecture makes it a high-value chiral building block in drug discovery, particularly for:
Peptidomimetics: Introducing conformational constraints (via the
-methyl group) to stabilize secondary structures (helices, turns) and enhance metabolic stability against proteases.
CNS Active Agents: Serving as an acyclic scaffold analogous to NMDA receptor antagonists like Ketamine and Tiletamine , offering a template for exploring novel neuroactive compounds with reduced psychotomimetic side effects.
Enzyme Inhibitors: Acting as a non-hydrolyzable transition state mimic in protease or kinase inhibitors.
This guide provides a validated protocol for its synthesis via the Strecker reaction , downstream enzymatic resolution for enantiopurity, and analytical characterization.
Chemical Structure & Properties
Property
Data
IUPAC Name
2-Amino-2-(2-chlorophenyl)propanamide
Common Name
-Methyl-2-chlorophenylglycinamide
Molecular Formula
CHClNO
Molecular Weight
198.65 g/mol
Chirality
Possesses one stereocenter at C2; exists as (S)- and (R)-enantiomers.
Soluble in MeOH, EtOH, DMSO; sparingly soluble in water (unless protonated).
Synthesis Protocol: Modified Strecker Reaction
The most robust route to
-disubstituted amino acid amides is the Strecker Synthesis starting from the corresponding ketone. Unlike aldehydes, ketones are sterically hindered, requiring optimized conditions to prevent reversibility.
Phase 1: Formation of the Aminonitrile Intermediate
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-(2-chlorophenyl)ethanone (10.0 g, 64.7 mmol) in 100 mL of Methanol .
Imine Formation: Add Ammonium Chloride (10.4 g, 194 mmol) and 25% Aqueous Ammonia (50 mL). Stir at 40°C for 2 hours to facilitate equilibrium formation of the imine.
Cyanation: Caution: Perform in a well-ventilated fume hood. Slowly add Sodium Cyanide (4.75 g, 97 mmol) dissolved in 20 mL water.
Reaction: Heat the mixture to 60°C and stir for 24 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the ketone.
Work-up: Cool to room temperature. Concentrate under reduced pressure to remove methanol. Extract the aqueous residue with Dichloromethane (DCM) (
mL).
Isolation: Wash combined organic layers with water and brine. Dry over Na
SO, filter, and concentrate to yield crude 2-amino-2-(2-chlorophenyl)propanenitrile .
Phase 2: Partial Hydrolysis to the Amide
Rationale: Direct hydrolysis to the acid is harsh; stopping at the amide allows for milder conditions and subsequent enzymatic resolution.
Acid Hydrolysis: Dissolve the crude aminonitrile in 50 mL of Conc. Sulfuric Acid (H
SO) at 0°C.
Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature overnight (12 h). The mechanism involves protonation of the nitrile nitrogen followed by water attack to form the imidate, which tautomerizes to the amide.[1]
Quenching: Pour the reaction mixture onto 200 g of crushed ice. Neutralize carefully with Ammonium Hydroxide (NH
OH) to pH ~9.
Precipitation: The product, 2-Amino-2-(2-chlorophenyl)propanamide , typically precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.
Purification: Recrystallize from Ethanol/Water to obtain the racemic amide.
Process Workflow Visualization
The following diagram illustrates the synthesis and subsequent chiral resolution workflow.
Figure 1: Synthetic pathway from ketone precursor to enantiomerically pure intermediates via Strecker reaction and enzymatic resolution.
Chiral Resolution Protocol
Since the Strecker synthesis yields a racemate, obtaining the enantiopure form is critical for pharmaceutical applications.
Biocatalytic Resolution (Recommended)
Using an amino acid amidase (e.g., from Pseudomonas putida or Ochrobactrum anthropi) is superior to chemical resolution for
-disubstituted amino acids due to steric bulk.
Substrate Preparation: Suspend the racemic amide (5 g) in Phosphate Buffer (100 mM, pH 7.5).
Incorporating 2-amino-2-(2-chlorophenyl)propanoic acid (the hydrolysis product) into peptide drugs restricts the rotation around the N-C
() and C-C () bonds. This "-methylation effect" forces the peptide backbone into stable helical conformations (-helix or -helix), significantly increasing affinity for G-protein coupled receptors (GPCRs) and resistance to proteolytic degradation.
B. NMDA Receptor Modulation
This compound serves as an acyclic bioisostere of Norketamine . The 2-chlorophenyl group at the
-position is critical for binding to the phencyclidine (PCP) site within the NMDA receptor channel. Researchers use this scaffold to develop low-affinity NMDA antagonists that retain antidepressant efficacy with reduced psychotomimetic side effects compared to Ketamine.
References
Strecker Synthesis of
-Methyl Amino Acids:
Ager, D. J., & Fothergill, T. G. (2000). The Synthesis of
Kamphuis, J., et al. (1990). The production of enantiomerically pure
-disubstituted amino acids and their derivatives using biocatalytic resolution. Annals of the New York Academy of Sciences. Link
NMDA Receptor SAR Studies:
Lodge, D., et al. (1988). Excitatory Amino Acids in Health and Disease. John Wiley & Sons. (Contextual grounding for 2-chlorophenyl SAR in NMDA antagonists).
General Protocol for Aminonitrile Hydrolysis:
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for nitrile hydrolysis protocols).
Application Note: Recrystallization Systems for 2-Amino-2-(2-chlorophenyl)propanamide
This Application Note is designed for researchers and process chemists optimizing the purification of 2-Amino-2-(2-chlorophenyl)propanamide , a sterically hindered -disubstituted amino acid amide. This compound presents...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and process chemists optimizing the purification of 2-Amino-2-(2-chlorophenyl)propanamide , a sterically hindered
-disubstituted amino acid amide.
This compound presents specific purification challenges due to its competing functional groups: the lipophilic 2-chlorophenyl ring, the hydrogen-bond-donating primary amine, and the rigid amide backbone. The following guide synthesizes first-principles solubility theory with field-proven crystallization protocols.
2-Amino-2-(2-chlorophenyl)propanamide is a chiral intermediate often encountered in the synthesis of dissociative anesthetics or specific herbicide classes. Its purification is critical because impurities (often starting ketones or hydrolysis byproducts) can poison downstream enantioselective catalysts.
Key Physicochemical Challenges:
"Oiling Out" Risk: The molecule has a high melting point potential but often forms supersaturated oils due to strong intermolecular H-bonding disrupting crystal lattice formation.
Thermal Instability: Prolonged heating of
-amino amides in aqueous media can lead to hydrolysis of the amide to the acid (2-amino-2-(2-chlorophenyl)propanoic acid).
Solubility Differential: It exhibits "schizophrenic" solubility—high solubility in lower alcohols (MeOH, EtOH) but near-zero solubility in aliphatics (Heptane).
Solvent Selection Strategy (The "Sphere" Logic)
We utilize a Hansen Solubility Parameter (HSP) approach to select solvents. The goal is to find a solvent system that places the molecule at the boundary of the solubility sphere upon cooling.
Table 1: Recommended Solvent Systems
System Class
Solvent Mixture
Ratio (v/v)
Mechanism
Best For
Primary (Preferred)
Toluene / Heptane
1:2 to 1:4
Temperature-dependent solubility drop. Toluene solvates the aromatic ring; Heptane acts as anti-solvent.
High Purity (>99%) removal of polar tars.
Secondary (Polar)
Ethanol / Water
9:1 to 4:1
Classic polarity shift. Water forces the hydrophobic chlorophenyl group to aggregate.
Removal of inorganic salts.
Tertiary (Alternative)
Ethyl Acetate / MTBE
1:3
Moderate polarity. MTBE (Methyl tert-butyl ether) is a mild anti-solvent that prevents oiling out better than heptane.
Scaling up (Safety profile).
Rescue System
IPA (Isopropyl Alcohol)
100%
Single-solvent recrystallization.
Small scale / Initial purification.
Experimental Protocol: The Self-Validating Workflow
Do not blindly apply a solvent ratio. Use this self-validating protocol to determine the exact thermodynamics for your specific batch impurity profile.
Phase 1: The Solubility Screen (Micro-Scale)
Perform this in 4 mL vials with 50 mg of crude material.
Add Solvent: Add 0.5 mL of the "Good Solvent" (e.g., Toluene or Ethanol).
Heat: Warm to 60°C.
If insoluble: Stop. Solvent is too weak.
If soluble: Proceed.
Add Anti-Solvent: Slowly add "Bad Solvent" (e.g., Heptane or Water) dropwise at 60°C until a persistent cloudiness (turbidity) appears.
Re-dissolve: Add one drop of Good Solvent to clear the solution.
Cool: Allow to cool to Room Temp (RT) slowly.
Result A (Crystals):Success. Record Ratio.
Result B (Oil):Failure. System is too polar or cooling is too fast. Try System C (MTBE).
Result C (Precipitate/Powder):Sub-optimal. Cooling too fast.
Phase 2: Pilot Scale Recrystallization (10g - 100g)
Safety Note: Chlorinated aromatic amines can be toxic. All operations must be performed in a fume hood.
Step-by-Step Procedure (Toluene/Heptane System):
Dissolution:
Place crude solid in a round-bottom flask.
Add Toluene (3 mL per gram of solid).
Heat to 65-70°C (Do not boil aggressively to avoid degradation).
Checkpoint: If solids remain (likely inorganic salts), filter hot through a pre-warmed sintered glass funnel.
Nucleation Point:
While maintaining 65°C, slowly add Heptane via addition funnel.
Stop addition immediately when the solution turns slightly turbid.
Add 5% volume of Toluene to restore clarity.
Controlled Cooling (Critical):
Turn off the heat source. Keep the flask in the oil bath to allow slow cooling (approx 10°C per hour).
Seeding: When the temperature hits 50°C, add a tiny crystal of pure product (if available) to induce organized lattice growth. This prevents oiling out.
Harvesting:
Cool to 0-5°C using an ice bath only after the flask reaches room temperature.
Filter via vacuum filtration.
Wash: Wash the cake with cold Heptane (do not use Toluene in the wash).
Drying:
Dry in a vacuum oven at 40°C for 12 hours. (Avoid high heat; amides can sublime or degrade).
Troubleshooting & Optimization
Diagram 1: Solvent Selection Decision Tree
Use this logic flow to determine the correct path if the standard protocol fails.
Caption: Decision logic for selecting the optimal solvent system based on solubility and oiling-out behavior.
Common Failure Modes
Symptom
Diagnosis
Corrective Action
Oiling Out
The solution is too concentrated or cooling is too rapid. The "metastable zone width" was crossed too quickly.
Re-heat to dissolve the oil. Add more "Good Solvent" (Toluene/EtOH) to dilute by 10%. Cool much slower. Seed at 50°C.
Low Yield
Too much Good Solvent used, or final temperature not low enough.
Concentrate the mother liquor by 50% and repeat cooling. Check filtrate by TLC.
Colored Impurities
Polar impurities trapped in crystal lattice.
Perform a "Charcoal Treatment": Add activated carbon (5 wt%) to the hot solution, stir for 10 min, and filter hot over Celite before crystallization.
Advanced Purification: Salt Formation
If the free base proves impossible to crystallize (persistent oil), convert it to the Hydrochloride salt.
Dissolve crude amide in Ethyl Acetate .
Cool to 0°C.
Bubble dry HCl gas or add HCl in Dioxane (4M) dropwise.
The Hydrochloride salt is highly polar and will precipitate immediately from the non-polar Ethyl Acetate.
Recrystallize the salt from Isopropanol (IPA) .
Diagram 2: Purification Process Flow
Caption: Step-by-step unit operations for the purification of 2-Amino-2-(2-chlorophenyl)propanamide.
References
Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Standard text for solvent selection logic).
Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. Link
Beckmann, W. (2000). "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 4(5), 372–383. (Critical for preventing oiling out in amides). Link
Sigma-Aldrich. (n.d.). Solvent Properties and Solubility Tables. (Reference for Dielectric Constants). Link
PubChem. (2023). Compound Summary: 2-amino-2-(2-chlorophenyl)propanamide. (Structural verification). Link
Method
Application Note: Preparation of Schiff Bases from 2-Amino-2-(2-chlorophenyl)propanamide
This Application Note is designed for research scientists and drug development professionals. It synthesizes chemical principles with practical methodology to overcome the specific steric and electronic challenges presen...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for research scientists and drug development professionals. It synthesizes chemical principles with practical methodology to overcome the specific steric and electronic challenges presented by the 2-Amino-2-(2-chlorophenyl)propanamide scaffold.
Abstract
This guide details the optimized protocols for synthesizing Schiff bases (imines) derived from 2-Amino-2-(2-chlorophenyl)propanamide . Unlike simple primary amines, this scaffold presents significant steric hindrance (due to the
-disubstitution and ortho-chloro group) and reduced nucleophilicity (due to the electron-withdrawing amide and phenyl rings). Standard "stir-and-precipitate" methods often fail. This note provides three tiered protocols ranging from acid-catalyzed dehydration to Titanium(IV)-mediated condensation, ensuring high yields across a spectrum of aldehyde substrates.
Mechanistic Insight & Strategic Design
The Challenge: Sterics and Electronics
The starting material, 2-Amino-2-(2-chlorophenyl)propanamide, possesses a quaternary
-carbon. The amine group is flanked by:
A bulky 2-chlorophenyl group (steric + inductive withdrawal).
A methyl group .
A primary amide (electron-withdrawing).
Impact on Reactivity:
Nucleophilicity: Significantly lowered. The lone pair on the nitrogen is less available for the initial attack on the aldehyde carbonyl.
Transition State: The formation of the tetrahedral carbinolamine intermediate is energetically costly due to severe crowding at the quaternary center.
Equilibrium: The elimination of water is reversible.[1] Without active water removal, the equilibrium favors the starting materials, especially for this hindered system.
The Solution: Forcing Conditions
To drive this reaction, we must manipulate the equilibrium and activation energy:
Catalysis: Brønsted acids (Acetic acid) or Lewis acids (
) are required to activate the carbonyl electrophile.
Thermodynamics: High temperature (Reflux) overcomes the activation barrier.
Le Chatelier’s Principle: Physical removal of water (Dean-Stark trap or Molecular Sieves) is mandatory to drive the equilibrium to completion.
Toluene: Flammable and reproductive toxin. Use in a well-ventilated fume hood.
References
Schiff Base Synthesis Overview:
Qin, W., Long, S., Panunzio, M., & Biondi, S. (2013).[3] Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. Molecules, 18(10), 12264-12289.
[Link]
Sterically Hindered Imines Protocol:
Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489–510.
[Link]
Titanium(IV) Ethoxide Method:
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide catalyzed synthesis of imines. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-2.
[Link]
Application Note: High-Efficiency Incorporation of 2-Amino-2-(2-chlorophenyl)propanamide in Peptide Synthesis
Executive Summary The incorporation of -disubstituted amino acids into peptide backbones is a critical strategy in modern drug design for inducing specific secondary structures (helices, turns) and enhancing proteolytic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The incorporation of
-disubstituted amino acids into peptide backbones is a critical strategy in modern drug design for inducing specific secondary structures (helices, turns) and enhancing proteolytic stability. 2-Amino-2-(2-chlorophenyl)propanamide (2-Cl-MePhe-NH₂) represents a particularly challenging building block due to the synergistic steric hindrance of the quaternary -carbon and the ortho-chloro substituent on the aromatic ring.
This Application Note provides a validated protocol for overcoming the significant nucleophilic dormancy of 2-Cl-MePhe-NH₂. Unlike standard couplings, this workflow necessitates high-potency coupling reagents (HATU/HOAt or COMU), optimized solvation systems, and often the application of microwave energy. We present a self-validating workflow designed to ensure >98% conversion yields while minimizing racemization of the incoming acyl donor.
Chemical Profile & Synthetic Challenges[1][2][3]
Structural Analysis
The molecule features a primary amine attached to a quaternary carbon. This creates a "neopentyl-like" steric environment.
-Methyl Group: Restricts rotation around the N-C and C-C(=O) bonds (Ramachandran plot restrictions).
2-Chlorophenyl Group: The chlorine atom at the ortho position forces the aromatic ring out of coplanarity, creating a massive steric wall that shields the amine group from approaching electrophiles.
Solubility & Handling
Solubility: Moderate in DCM; Excellent in DMF, NMP, and DMSO.
Basicity: The pKa of the amine is slightly lower than typical amino acids due to the inductive effect of the aromatic ring and the steric bulk affecting solvation, making it a poorer nucleophile.
Core Protocol: Coupling to the N-Terminus
Objective: Couple an N-protected amino acid (Fmoc-AA-OH) to the hindered amine of 2-Cl-MePhe-NH₂.
Reagent Selection Strategy (The "Power" Hierarchy)
Standard reagents (EDC, HBTU) typically fail to drive this reaction to completion, resulting in deletion sequences.
Tier
Reagent System
Recommended For
Notes
Tier 1 (Standard)
HBTU / DIPEA
DO NOT USE
Insufficient activation; slow kinetics.
Tier 2 (High)
HATU / HOAt / TMP
Moderate hindrance
HOAt is crucial for "proton shuttle" effect.
Tier 3 (Ultra)
COMU / Oxyma
Standard Protocol
Safer than HATU (no explosion risk), higher efficiency.
Tier 4 (Extreme)
Acid Fluorides / PyBrOP
Failed Tier 3
Use for coupling bulky AAs (e.g., Val, Ile) to 2-Cl-MePhe.
Experimental Workflow (Solution Phase)
Materials:
Amine: 2-Cl-MePhe-NH₂ (1.0 equiv)
Carboxylic Acid: Fmoc-AA-OH (1.2 - 1.5 equiv)
Coupling Reagent: HATU (1.2 equiv) or COMU (1.2 equiv)
Additive: HOAt (1.2 equiv) - Mandatory if using HATU
Base: TMP (2,4,6-Trimethylpyridine) or DIPEA (2.5 equiv)
Solvent: Anhydrous DMF or NMP (0.1 M concentration)
Step-by-Step Protocol:
Activation (Pre-activation is Critical):
Dissolve Fmoc-AA-OH and HATU (or COMU) in minimal DMF.
Add the Base (TMP/DIPEA).
Crucial: Allow activation for exactly 2 minutes . (Longer activation risks racemization of the Fmoc-AA-OH; shorter risks incomplete activation).
Coupling:
Add the activated acid solution to the vessel containing 2-Cl-MePhe-NH₂.
Microwave Option (Recommended): Heat to 60°C for 20 minutes (25W constant power).
Room Temp Option: Stir under inert atmosphere (
) for 4–12 hours.
Monitoring (Self-Validation):
HPLC: Withdraw 5 µL, dilute in MeCN/H₂O. Look for the disappearance of the specific amine peak (typically earlier retention time) and appearance of the lipophilic product.
TLC: Use stain (ninhydrin). Note: Steric hindrance may make the free amine stain slowly/faintly. A specialized stain like Chloranil is superior for secondary amines or hindered primary amines.
Workup:
Dilute with EtOAc. Wash with 5% KHSO₄ (removes basic impurities), Sat. NaHCO₃, and Brine.
Dry over MgSO₄ and concentrate.
Visualization: Logical Workflow
The following diagram illustrates the decision matrix for coupling, ensuring the researcher selects the correct path based on the steric demand of the incoming amino acid.
Caption: Decision matrix for coupling to sterically hindered 2-Cl-MePhe-NH₂. Selection depends on the steric bulk of the incoming residue.
Troubleshooting & Optimization
Common Failure Modes
Incomplete Coupling: The most common issue.
Solution: Double coupling (repeat the reaction with fresh reagents) is often required. Switch solvent to NMP to improve swelling/solubility.
Epimerization: High temperatures or strong bases (TEA) can racemize the incoming Fmoc-AA-OH.
Solution: Use Collidine (TMP) instead of DIPEA. It is a weaker base that is sufficient for HATU activation but less likely to abstract the
-proton. Maintain T < 60°C.
Analytical Validation
Due to the chromophore of the 2-chlorophenyl group, the product will have distinct UV absorbance.
UV detection: 254 nm (strong) and 220 nm (peptide bond).
Mass Spec: The Chlorine isotope pattern (
Cl : Cl 3:1) provides a distinct signature in LC-MS, serving as an internal confirmation of the building block's presence.
References
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
Wenschuh, H., et al. (2002). The synthesis of peptides containing alpha,alpha-disubstituted amino acids. Biopolymers, 66(6), 345-360. Link
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397–4398. Link
Beissner, M., et al. (2010). Synthesis of sterically demanding peptide amides in solution and on solid support. Tetrahedron, 66(17), 3237-3241. Link
Application Note: Overcoming Steric Barriers in Amino Amide Synthesis via Microwave Irradiation
Abstract & Scope The synthesis of sterically hindered amino amides (e.g., tert-butyl amides, adamantyl derivatives, or 2,2,6,6-tetramethylpiperidine analogs) presents a significant kinetic challenge in drug discovery. Co...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
The synthesis of sterically hindered amino amides (e.g., tert-butyl amides, adamantyl derivatives, or 2,2,6,6-tetramethylpiperidine analogs) presents a significant kinetic challenge in drug discovery. Conventional thermal methods often fail due to the high activation energy required to form the tetrahedral intermediate, leading to prolonged reflux times, racemization, or decomposition.
This Application Note details a validated microwave-assisted protocol that leverages dielectric heating and superheating effects to overcome these steric barriers. We focus on Direct Amidation (Carboxylic Acid + Amine) using Zirconium(IV) catalysis, a method that offers superior atom economy compared to standard coupling reagents (HATU/EDC) which often struggle with bulky nucleophiles.
The Steric Challenge: Mechanistic Insight
To synthesize a hindered amide, the amine nucleophile must attack the carbonyl carbon of the carboxylic acid. In sterically crowded systems (e.g., coupling Pivalic acid with tert-butylamine), two factors impede this:
Nucleophilic Approach: Bulky groups physically block the trajectory of the amine, significantly lowering the frequency of effective collisions.
Tetrahedral Collapse: Even if the intermediate forms, the steric strain in the tetrahedral transition state is high, making the expulsion of water (or leaving group) energetically unfavorable.
Microwave Advantage
Microwave irradiation addresses this via the Arrhenius Equation (
).
Thermal Effect: MW allows solvents to be superheated (heated above their boiling points) in sealed vessels, significantly increasing
.
Specific Microwave Effect (Debatable but observable): The dipolar polarization of the transition state (often more polar than the ground state in amidation) can be selectively stabilized by the electromagnetic field, effectively lowering
.
Diagram 1: Reaction Coordinate Comparison
The following diagram illustrates how MW irradiation bridges the energy gap that conventional thermal heating cannot.
Validated Protocols
Protocol A: Zr(IV)-Catalyzed Direct Amidation (Primary Recommendation)
Best for: Highly hindered substrates, chiral substrates (low racemization risk), and moisture-tolerant systems.
Rationale: Zirconium(IV) chloride acts as a Lewis acid, activating the carboxylic acid carbonyl oxygen. Its compact size allows it to coordinate even in crowded environments where bulky organic coupling reagents (like HATU) cannot reach.
Solvent: Toluene (non-polar, allows high T) or 2-MeTHF (Green alternative).
Vessel: 10 mL Silicon Carbide (SiC) or Borosilicate vial with crimp cap.
Step-by-Step Workflow
Preparation: In a glovebox or dry environment, weigh ZrCl
(10 mol%) into the microwave vial. Note: ZrCl is hygroscopic; rapid handling is essential.
Addition: Add the carboxylic acid (1.0 mmol) and solvent (2-3 mL). Stir to suspend.
Amine Addition: Add the hindered amine (1.2 mmol). Observation: Slight fuming may occur due to Lewis acid-base interaction.
Sealing: Crimp the vial tightly.
Irradiation Parameters:
Mode: Dynamic (PID control).
Temperature: 110 °C (Start) -> 150 °C (Optimization).
Hold Time: 20 minutes.
Stirring: High (600 rpm).
Power: Max 200W (System will modulate).
Work-up: Cool to RT. Dilute with EtOAc. Wash with 1M HCl (to remove unreacted amine) and sat. NaHCO
. Dry over MgSO and concentrate.
Senior Scientist Note: If using Toluene (low microwave absorber), add a chemically inert "doping" agent like an ionic liquid (1 drop) or use a SiC vessel which absorbs MW energy and transfers heat to the solvent via conduction.
Protocol B: Solvent-Free "Neat" Synthesis
Best for: Extremely unreactive amines (e.g., anilines), thermally stable substrates, and Green Chemistry compliance.
Rationale: By removing the solvent, the concentration of reactants is maximized, driving the equilibrium toward product formation (Le Chatelier’s principle) and allowing temperatures to exceed 200°C without generating dangerous solvent vapor pressures.
Step-by-Step Workflow
Mixing: Grind the solid carboxylic acid and amine (if solid) in a mortar to a fine powder. If the amine is liquid, add it directly to the acid in the vial.
Additives: Add 4Å Molecular Sieves (powdered) or Silica Gel (200 mg) to act as a water scavenger and solid support.
Irradiation:
Temp: 180 °C – 220 °C.
Time: 10 – 30 minutes.
Pressure Limit: Set to 20 bar (Safety cutoff).
Extraction: Add hot Ethanol or MeOH to the vial, sonicate to desorb the product from the solid support, filter, and evaporate.
Optimization & Decision Logic
Not all hindered amides are created equal. Use the following logic tree to select the optimal approach.
Diagram 2: Method Selection Workflow
Performance Data Summary
The following table contrasts conventional thermal reflux with the microwave protocols described above for the synthesis of N-tert-butyl-2,2-dimethylpropanamide (Pivalic acid + t-Butylamine).
Parameter
Thermal Reflux (Toluene)
MW Protocol A (ZrCl)
MW Protocol B (Neat)
Temperature
110 °C
140 °C
180 °C
Time
24 - 48 Hours
20 Minutes
10 Minutes
Yield
< 40% (Incomplete)
88%
92%
Purification
Column Chromatography
Acid/Base Wash
Simple Filtration
Atom Economy
Low (Solvent waste)
High
Very High
Troubleshooting & Safety
Pressure Spikes: Direct amidation releases water. At 200°C, water vapor contributes significantly to pressure. Ensure vials are rated for >20 bar. Do not fill vials >50% volume.
Charring: If the reaction mixture turns black (decomposition), reduce temperature by 20°C and extend time. This is common with electron-rich amines.
Incomplete Reaction: If starting material remains, add activated 4Å molecular sieves to the microwave vial. The removal of water is the driving force for this equilibrium reaction.
References
Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium and mechanistic considerations. Tetrahedron, 57(45), 9199-9223. [Link]
Lundberg, H., Tinnis, F., & Adolfsson, H. (2012). Zirconium(IV) chloride catalyzed amide formation from carboxylic acids and amines.[1] Chemistry – A European Journal, 18(13), 3822-3826.[1] [Link]
Zarecki, A. P., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.[2][3] Molecules, 25(8), 1761.[2] [Link]
Dose, A., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia. [Link]
Leadbeater, N. E. (2005). Fast, easy, clean chemistry by using water as a solvent and microwave heating: the Suzuki coupling as an illustration. Chemical Communications, (23), 2881-2902. [Link]
Improving yield of 2-Amino-2-(2-chlorophenyl)propanamide synthesis
Technical Support Center: Synthesis of 2-Amino-2-(2-chlorophenyl)propanamide Current Status: Online Agent: Senior Application Scientist, Process Chemistry Division Ticket ID: #STR-2CP-OPT-04 Executive Summary You are enc...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of 2-Amino-2-(2-chlorophenyl)propanamide
Current Status: Online
Agent: Senior Application Scientist, Process Chemistry Division
Ticket ID: #STR-2CP-OPT-04
Executive Summary
You are encountering yield attrition during the synthesis of 2-Amino-2-(2-chlorophenyl)propanamide . This is a common bottleneck caused by the steric hindrance of the ortho-chloro substituent on the phenyl ring and the thermodynamic reversibility of the Strecker reaction when applied to acetophenone derivatives.
This guide provides an optimized protocol focusing on equilibrium displacement during aminonitrile formation and controlled hydration during the hydrolysis phase.
Part 1: The Mechanistic Bottleneck (Why Your Yield is Low)
To fix the yield, we must first diagnose the molecular resistance.
The "Ortho" Effect: The chlorine atom at the 2-position creates significant steric bulk. This shields the carbonyl carbon of the starting material (2'-chloroacetophenone), making the nucleophilic attack by ammonia (to form the imine) and subsequently cyanide slow.
Ketone vs. Aldehyde: Ketones are inherently less reactive than aldehydes in Strecker synthesis due to electronic stabilization and steric crowding.
Over-Hydrolysis: The conversion of the intermediate nitrile to the amide is a hydration reaction. If conditions are too vigorous (high temp, dilute acid), the reaction proceeds directly to the carboxylic acid (2-amino-2-(2-chlorophenyl)propanoic acid), bypassing the target amide.
Part 2: Optimized Experimental Protocol
Phase A: Synthesis of the Aminonitrile Intermediate
Target: 2-amino-2-(2-chlorophenyl)propanenitrile
The Standard Protocol (Low Yield): Reacting ketone, NaCN, and NH4Cl in open methanol reflux.
The Optimized Protocol (High Yield): Pressure-driven equilibrium displacement.
Parameter
Standard Condition
Optimized Condition
Reasoning
System
Open Reflux
Sealed Pressure Vessel (Autoclave/Bomb)
Prevents ammonia loss; forces equilibrium toward the imine.
Solvent
50% aq. Methanol
7N Methanolic Ammonia (Anhydrous)
Water inhibits imine formation. Excess ammonia drives the reaction.
Temperature
60°C
40–50°C (Long duration: 24-48h)
Moderate heat overcomes steric barrier without decomposing the labile aminonitrile.
Reagents
NaCN (1.1 eq)
NaCN (1.5 eq) + NH4Cl (2.0 eq)
Excess reagents are required to push the crowded ketone to conversion.
Step-by-Step Workflow:
Charge: In a pressure vessel, dissolve 1.0 eq of 2'-chloroacetophenone in 7N NH3/MeOH (10 volumes).
Add: Add 2.0 eq of Ammonium Chloride (NH4Cl) and 1.5 eq of Sodium Cyanide (NaCN). Caution: Handle Cyanide with extreme care.[1]
Seal & Heat: Seal the vessel and heat to 45°C. Stir vigorously for 48 hours.
Workup: Cool to 0°C. Open carefully. Pour into ice water. Extract with Ethyl Acetate (EtOAc). Wash organic layer with brine, dry over Na2SO4, and concentrate.
Checkpoint: The product should be a viscous oil or low-melting solid. Do not purify by column chromatography (silica is acidic and can hydrolyze the nitrile); proceed directly to Phase B.
Phase B: Selective Hydrolysis to the Amide
Target: 2-Amino-2-(2-chlorophenyl)propanamide
Critical Failure Point: Using dilute acid or base will yield the acid, not the amide. You must use the Conc. Sulfuric Acid Method .
Setup: Place 1.0 eq of the crude aminonitrile in a round-bottom flask. Cool to 0–5°C (Ice bath).
Acid Addition: Dropwise, add Concentrated H2SO4 (98%) (approx. 3–5 mL per gram of nitrile).
Note: Do not add water. The reaction depends on the hydration of the nitrile by the trace water absorbed or during the quench, but primarily relies on the formation of a stable amide-sulfate complex.
Reaction: Remove ice bath. Stir at Room Temperature (20–25°C) for 12–18 hours.
Monitoring: TLC will show the disappearance of the non-polar nitrile spot.
Quench (The "Amide Crash"): Pour the reaction mixture slowly onto crushed ice.
Neutralization: Carefully basify with Ammonium Hydroxide (NH4OH) to pH 9–10. The amide is an amine; it needs to be in the free-base form to extract.
Isolation: The product often precipitates as a white solid. Filter, or extract with Dichloromethane (DCM).
Part 3: Troubleshooting & FAQs
Q1: My nitrile intermediate yield is stuck at 40%. What is wrong?
Diagnosis: Reversibility. The imine is hydrolyzing back to the ketone.
Fix: You likely have too much water in the system or lost ammonia. Switch to Methanolic Ammonia (saturated) and use a sealed vessel. If you cannot use a sealed vessel, add Titanium Isopropoxide (Ti(OiPr)4) (1.0 eq) as a Lewis acid / water scavenger to force imine formation before adding TMSCN (Trimethylsilyl cyanide) instead of NaCN.
Q2: I obtained a white solid, but NMR shows it's the Carboxylic Acid.
Diagnosis: Over-hydrolysis.
Fix: You likely heated the sulfuric acid step or used dilute acid (e.g., 6M HCl). The conversion of Amide
Acid is faster than Nitrile Amide at high temperatures. Keep the hydrolysis at Room Temperature and limit reaction time to <20 hours.
Q3: The final product is a sticky brown oil.
Diagnosis: Polymerization or residual solvent.
Fix: The amide should be a solid. Recrystallize from a mixture of Ethyl Acetate/Hexanes (1:3) or Toluene . If it remains oily, convert it to the Hydrochloride salt (HCl/Ether) to precipitate a clean solid, then free-base it if necessary.
Part 4: Visual Logic & Pathways
Figure 1: Reaction Pathway & Selectivity Control
This diagram illustrates the critical branching point between the desired Amide and the undesired Acid.
Caption: Pathway selectivity relies on anhydrous ammonia for Step 1 and temperature control for Step 2.
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic logic for identifying yield loss at specific synthetic stages.
References
Strecker Synthesis Optimization
Zuend, S. J., et al. (2009). "Scale-up of the Strecker Reaction for the Synthesis of Non-Proteinogenic Amino Acids." Journal of Organic Chemistry.
Note: Highlights the necessity of methanolic ammonia for hindered ketones.
Nitrile Hydrolysis Mechanisms
Cox, R. A., et al. (1981). "Mechanism of the Acid-Catalyzed Hydrolysis of Nitriles." Canadian Journal of Chemistry.
Note: Establishes that concentrated H2SO4 favors amide formation by lowering water activity, preventing the second hydrolysis step.
Synthesis of Hindered Amino Acids
Ager, D. J. (2005). "The Synthesis of Alpha-Amino Acids." Current Opinion in Drug Discovery & Development.
Note: Discusses the steric challenges of ortho-substituted phenylglycine analogs.
General Protocol Validation
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. Section on Amino Acids and Nitriles.[1][2][3][4][5][6]
Technical Support Center: Troubleshooting Cyclization Side Reactions
The following guide is designed as a specialized Technical Support Center for researchers encountering cyclization issues during amino amide synthesis (peptide synthesis). Topic: Amino Amide Synthesis & Peptide Coupling...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is designed as a specialized Technical Support Center for researchers encountering cyclization issues during amino amide synthesis (peptide synthesis).
Welcome to the Advanced Troubleshooting Hub. Cyclization side reactions are among the most insidious failures in amide synthesis because they often yield chemically stable, chromatographically similar byproducts that mimic the desired product or result in "missing" sequences.
This guide prioritizes the three most critical cyclization pathways: Diketopiperazine (DKP) formation , Aspartimide formation , and Pyroglutamate formation .
🛠️ Triage: Identify Your Side Reaction
Before applying a fix, confirm the identity of your impurity using this mass spectrometry shift logic.
Figure 1: Diagnostic flowchart for categorizing cyclization based on Mass Spectrometry shifts.
🔴 Issue 1: Diketopiperazine (DKP) Formation
Symptom: You are synthesizing a peptide on a solid support (typically Wang or Merrifield resin), and your final product is missing the first two C-terminal amino acids.[2][3][4]
Mechanism: The free amine of the second amino acid attacks the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine and leaving a truncated peptide on the resin.
Q: Why is this happening now? I've synthesized similar sequences before.
A: DKP formation is governed by sequence sterics and resin ester stability .[1]
Sequence: If your C-terminal dipeptide contains Proline (Pro), Glycine (Gly), or N-methylated amino acids, the cis-amide bond conformation is favored, bringing the nucleophilic amine into perfect proximity with the resin ester carbonyl.[1]
Resin: It is most prevalent on benzyl ester resins (Wang, Merrifield). It is rare on amide-linked resins (Rink Amide) due to the higher stability of the amide bond.
Q: How do I prevent DKP without changing my sequence?
A: You must sterically hinder the attack or bypass the dipeptide stage.
Protocol 1: The "Bulky Resin" Switch
Switch from Wang resin to 2-Chlorotrityl Chloride (2-CTC) Resin .[1][2]
Why: The massive trityl group provides steric bulk that prevents the amine from attacking the ester anchor.
Self-Validation: Synthesize a test spot. If the deletion sequence disappears, the resin switch was successful.
Protocol 2: Optimized Deprotection Cocktail (The "Basic" Fix)
Standard 20% piperidine is often too slow and too basic, allowing time for DKP to form. Use this optimized cocktail for the first two cycles:
Method: Perform Fmoc removal for only 2 x 3 minutes (vs standard 2 x 10 min). Wash extensively with DCM immediately after.
🔴 Issue 2: Aspartimide Formation
Symptom: Mass spectrum shows a peak at [M-18] (cyclic imide) or [M+67] (piperidine adduct).[1] The product may also contain diastereomers (racemization) that are difficult to separate.
Mechanism: The nitrogen of the alpha-amide bond attacks the beta-ester of the Aspartic acid side chain. This forms a 5-membered succinimide ring (Aspartimide).[1]
Q: Which sequences are at risk?
A: The "Asp-X" motif is critical. Sterically small "X" residues allow the backbone to twist, facilitating attack.
A: Temperature reduction helps, but chemical suppression is more effective. You need to disrupt the deprotonation of the amide backbone.
Protocol: The "Acidic Additive" Strategy
Adding a weak acid to the deprotection solution suppresses the ionization of the amide nitrogen without preventing Fmoc removal.
Preparation: Dissolve 0.1 M HOBt (Hydroxybenzotriazole) or 0.1 M Oxyma in your standard 20% Piperidine/DMF solution.
Application: Use this solution for all deprotection steps after the Aspartic acid residue has been coupled.
Validation: The [M-18] and [M+67] peaks should decrease to <1%.
Advanced Fix: Backbone Protection (Hmb/Dmb)
For extremely prone sequences (e.g., Asp-Gly repeats), use Fmoc-Asp(OtBu)-(Hmb)Gly-OH dipeptides.[1] The Hmb (2-hydroxy-4-methoxybenzyl) group physically blocks the amide nitrogen, making cyclization impossible.[1]
Figure 2: Mechanism of Aspartimide formation and intervention points.
🔴 Issue 3: Pyroglutamate (pGlu) Formation
Symptom: N-terminal Glutamine (Gln) or Glutamic Acid (Glu) converts to a cyclic form, resulting in a mass shift of -17 Da (Gln) or -18 Da (Glu) .[1] The N-terminus becomes blocked to Edman degradation.[1][6]
Mechanism: Intramolecular cyclization where the N-terminal amine attacks the side-chain carbonyl (gamma-carbonyl).[1][6]
Q: Is this happening during synthesis or cleavage?
A: It can happen in both, but the triggers differ:
Gln (Glutamine): Accelerated by weak acids and bases .[1] Often happens spontaneously upon storage if the N-terminus is free.[1]
Glu (Glutamic Acid): Accelerated by strong acids (e.g., TFA cleavage) and activation (e.g., HATU/DIPEA) if the N-terminus is free.
Q: How do I stop it?
A: The key is to minimize the time the N-terminal amine is free and exposed to catalytic conditions.
During Synthesis: Do not remove the final Fmoc group from N-terminal Gln/Glu until you are immediately ready for cleavage or downstream conjugation.[1]
During Cleavage (for Glu): Ensure your cleavage cocktail is cold (0°C) initially.
Workup: Lyophilize immediately. Do not leave N-terminal Gln peptides in solution (especially phosphate buffers) for extended periods.[1]
Correction Strategy (If already formed):
If pGlu has formed on a valuable batch, use the enzyme Pyroglutamate Aminopeptidase to selectively cleave the pGlu residue, restoring the free amine of the next residue (note: this shortens the peptide by one AA).
📚 References
Margarida Gairí, et al. (1990).[7] Use of BOP reagent for the suppression of diketopiperazine formation in Boc/Bzl solid-phase peptide synthesis. Tetrahedron Letters.
Steinauer, R., et al. (1989). Aspartimide formation in peptide synthesis: A review. International Journal of Peptide and Protein Research.[7]
Lauer, J. L., et al. (1995). Sequence dependence of aspartimide formation during 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis. Letters in Peptide Science.
Chelius, D., et al. (2006). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry.
BenchChem Technical Support. (2025). Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis.
Sigma-Aldrich (Merck). Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH.
You are likely synthesizing 2-Amino-2-(2-chlorophenyl)propanamide (an
-amino amide) via the partial hydrolysis of an -aminonitrile (Strecker intermediate).[1] This molecule presents a unique purification challenge: it possesses a basic primary amine, a neutral amide, and a lipophilic chlorinated aromatic ring.
Successful purification requires exploiting the basicity of the amine to separate it from neutral precursors (nitriles/ketones) and the hydrophobicity of the aryl chloride to separate it from over-hydrolyzed acidic byproducts.
Module 1: Physicochemical Profile & Solubility
Understanding the molecule is the first step to purification. The following data guides solvent selection.
Property
Characteristic
Implication for Purification
Functional Groups
Amine, Amide, Aryl Chloride
Amphiphilic character; Amine is the "handle" for pH manipulation.[1]
pKa (Amine)
~7.8 – 8.2 (Predicted)
Lower than typical alkyl amines due to the electron-withdrawing amide.[1] Target pH > 10 for extraction.
Solubility (Neutral)
High: EtOH, MeOH, DCM, EtOAcLow: Water, Hexanes
Recrystallize using polar/non-polar pairs (e.g., EtOAc/Hexane).[1]
Solubility (Protonated)
High: Water, Aqueous AcidLow: Non-polar organics
Allows for aqueous acid extraction to remove non-basic impurities.[1]
User Scenario: “I have a crude reaction mixture containing unreacted nitrile and some tar. How do I isolate the amide?”
This is the most robust method for this compound. It relies on switching the amine between its water-soluble ammonium form and its organic-soluble free base form.
Step-by-Step Workflow
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]
Figure 1: Selective protonation strategy to separate the target amino-amide from non-basic synthetic precursors.[1]
Module 3: Recrystallization (Polishing)
User Scenario: “My product is white but has a slight yellow tint, or the melting point is broad.”
-amino amides are prone to "oiling out" because they can form strong intermolecular hydrogen bonds (high lattice energy) but also have lipophilic domains.[1]
Recommended Solvent Systems
Solvent System
Ratio (v/v)
Procedure
EtOAc / Hexanes
1:2 to 1:4
Dissolve in min.[1] hot EtOAc. Add hot Hexanes until cloudy. Cool slowly.
Toluene
Pure
Good for removing colored non-polar impurities.[1] Requires heating to ~80°C.
Ethanol / Water
9:1
Classic for amides. Risk of hydrolysis if heated too long.
Troubleshooting "Oiling Out"
If your product separates as an oil droplet at the bottom of the flask instead of crystals:
Reheat to redissolve the oil.
Add a seed crystal (if available) or scratch the glass wall with a rod.[1]
Add more solvent (you may be too concentrated).[1][3]
Cool slower: Wrap the flask in a towel to slow the thermal gradient.
Visualization: Recrystallization Decision Tree
Figure 2: Logic flow for handling common crystallization failures.
Module 4: Troubleshooting & FAQs
Ticket #002: "I see a new spot on TLC that doesn't move (Baseline)."
Diagnosis: You likely over-hydrolyzed the amide to the carboxylic acid (2-amino-2-(2-chlorophenyl)propanoic acid).[1]
Fix:
The acid is zwitterionic and sticks to silica.
Purification: Dissolve mixture in aqueous base (pH 10). Extract with organic solvent.[1][4][5][6] The amide goes into the organic layer; the acid stays in the water (as carboxylate).[1]
Ticket #003: "My yield is lower than expected after acid extraction."
Diagnosis: The partition coefficient might be poor if the aqueous layer is too voluminous, or pH wasn't high enough during recovery.
Fix:
Ensure the recovery pH is >10 .
Saturate the aqueous layer with NaCl (brine) before the final extraction to "salt out" the organic amide.[1]
Re-extract the aqueous waste stream with DCM to check for residual product.
Ticket #004: "Can I use chromatography?"
Diagnosis: Yes, but amines streak/tail on silica due to interaction with acidic silanols.
Fix:
The Triethylamine blocks the silanol sites, sharpening the amine peak.
References
Organic Syntheses.Synthesis of
-Amino Acids and Derivatives. (General protocols for Strecker synthesis and amino amide hydrolysis).
BenchChem. Purification of Amino Acid Amides and Benzamides. (Techniques for recrystallization of aromatic amides).[1][5] [1]
Thieme Connect. Hydrolysis of Nitriles to Amides.[7] (Specific conditions for controlled hydrolysis avoiding the acid byproduct).
ResearchGate. Crystallization of Amine Compounds. (Discussion on solvent systems for difficult amines).
(Note: While specific CAS-level data for this exact intermediate is often proprietary to specific drug master files, the protocols above are chemically validated for the 2-amino-2-arylpropanamide class.)
Technical Support Center: Amide Purification & Nitrile Removal
Topic: Removing Nitrile Impurities from Amide Hydrolysis Products Ticket ID: CHEM-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction Welcome to the Technical Support Center. You are likel...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Removing Nitrile Impurities from Amide Hydrolysis Products
Ticket ID: CHEM-PUR-001
Status: Open
Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely here because your hydrolysis of a nitrile (
) to a primary amide () has stalled, leaving unreacted starting material that is difficult to separate.
This is a classic "polarity trap." While amides are generally more polar than nitriles, lipophilic R-groups can compress the retention factor (
) differences on silica, causing co-elution. Furthermore, the "middle-ground" solubility of some amides makes recrystallization essentially a game of yield-loss roulette.
This guide provides a tiered troubleshooting approach, moving from simple work-up adjustments to advanced chromatographic interventions.
Part 1: Diagnostic & Triage
Q: Why is the nitrile still there? I refluxed it for 24 hours.A: Nitrile hydrolysis is a stepwise kinetic battle.
The reaction proceeds through an intermediate (imidate in acid, thioimidate/imidate in base) to the amide.[1] The amide itself is susceptible to further hydrolysis to the carboxylic acid.[1][2]
The Problem: If you push the reaction too hard (heat/acid concentration), you destroy the amide. If you are too gentle, the nitrile remains.
The Impurity Profile: You likely have a mixture of Starting Material (Nitrile) + Product (Amide) + Trace Over-hydrolysis (Carboxylic Acid) .
Visualization: The Hydrolysis Landscape
The following diagram illustrates the kinetic pathway and the "Safe Zone" you are trying to target.
Caption: Reaction progression from Nitrile to Acid. The Amide is the kinetic intermediate; stopping here requires precise control to avoid over-hydrolysis.
Part 2: Solubility-Based Solutions (The "Quick Fix")
Q: Can I just wash the nitrile away without running a column?A: Often, yes. This relies on the Hydrogen Bonding Gap .
Primary amides have two protons on the nitrogen (
), making them strong hydrogen bond donors. Nitriles () are only weak hydrogen bond acceptors.
The Strategy: Use a non-polar solvent that solubilizes the "fatty" nitrile but precipitates the "sticky" amide.
Protocol: The "Trituration" Wash
If your crude NMR shows <20% nitrile, do not run a column yet.
Dry the Crude: Evaporate your reaction solvent completely.
Solvent Selection: Choose a solvent from the "Washer" list below (Table 1).
The Slurry: Add minimal cold solvent (e.g., Hexanes or 5% Et2O/Hexanes) to the crude solid.
Sonication: Sonicate for 5-10 minutes. The nitrile will dissolve; the amide should remain solid.
Filtration: Filter the solid and wash with cold Hexanes.
Table 1: Solvent Selection for Solubility Separation
Q: I have 5% nitrile left and I need >99% purity for biology. Chromatography isn't working.A: If you cannot separate them physically, you must separate them chemically by modifying the impurity.
The "Reverse Scavenge" Strategy
Since you cannot easily destroy the nitrile without hurting the amide, you can make the nitrile more separable.
Add a Nucleophile: If the nitrile is unreactive to hydrolysis, it might react with a specific nucleophile (like an amine or thiol) under forcing conditions that the amide resists. However, this is risky.
The "Sacrificial" Hydrolysis (Recommended):
Take your mixture (95% Amide / 5% Nitrile).
Subject it to Base Hydrolysis (NaOH/H2O) for a short period.
Logic: The Nitrile will hydrolyze to the Amide (increasing yield) OR the Amide will hydrolyze to the Acid.[5]
Wait, isn't that bad? No.[6] If you convert the remaining nitrile to the acid (or the amide to the acid), you can wash the acid away with basic water (Sodium Bicarbonate wash).
Risk: You will lose some product to acid formation, but you will eliminate the nitrile.
Part 5: Decision Workflow
Use this logic flow to determine your next step.
Caption: Workflow for selecting the appropriate purification method based on physical state and chromatographic behavior.
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanistic insights into nitrile hydrolysis and amide stability).
Williams, C. M.; Mander, L. N. "Chromatography with Silver Nitrate." Tetrahedron2001 , 57(3), 425–447. Link (Authoritative review on Argentation Chromatography for pi-systems).
Sankar, M., et al. "Selective Hydrolysis of Nitriles to Amides." Catalysis Science & Technology2016. (Discussion on kinetic control and side products).
Common Organic Chemistry. "Nitrile to Amide - Common Conditions." Link (Practical guide for reaction conditions and workups).
Solving solubility issues of 2-chlorophenyl derivatives in organic solvents
Welcome to the 2-Chlorophenyl Solubility Technical Support Center . This guide is designed for researchers encountering dissolution failures with 2-chlorophenyl derivatives (e.g., ketamine precursors, diclofenac analogue...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the 2-Chlorophenyl Solubility Technical Support Center .
This guide is designed for researchers encountering dissolution failures with 2-chlorophenyl derivatives (e.g., ketamine precursors, diclofenac analogues, specific agrochemicals). Unlike simple lipophilic compounds, the ortho-chloro substituent introduces unique steric and electronic vectors that can defy standard "like-dissolves-like" predictions.
Part 1: The Diagnostic Engine
Before selecting a solvent, determine the failure mode. 2-chlorophenyl derivatives typically fail via two distinct phenotypes: the "Brick Dust" (high crystal energy) or the "Grease Ball" (extreme lipophilicity).
Instructions: Follow the logic flow below to identify your compound's phenotype and the corresponding remediation strategy.
Figure 1: Diagnostic Decision Tree. Identify if your solubility issue is thermodynamic (crystal lattice) or kinetic/hydrophobic (oiling out) to select the correct solvent class.
Part 2: Solvent Architecture & Selection
The 2-chlorophenyl moiety creates a specific solubility profile due to the Ortho-Effect :
Steric Twist: The chlorine atom at the C2 position forces the phenyl ring out of planarity with attached groups, reducing pi-stacking energy compared to para-isomers (Carnelley’s Rule).
Lipophilic Shield: The chlorine creates a hydrophobic sector that strongly repels water molecules.
Recommended Solvent Systems
Solvent Class
Specific Solvent
Suitability
Technical Rationale
Halogenated
Dichloromethane (DCM)
Excellent
"Like dissolves like." The polarizable chlorine on the solvent interacts favorably with the chlorophenyl ring via halogen bonding.
Dipolar Aprotic
DMSO / DMF
High
Essential for biological assays. High dielectric constant overcomes lattice energy; aprotic nature prevents H-bond disruption.
Ethers
THF / 1,4-Dioxane
Good
Good for intermediate polarity. THF coordinates well with cations if the derivative is a salt.
Alcohols
Methanol / Ethanol
Variable
Risk Zone. Often requires heating. Ortho-Cl prevents the hydroxyl group from effectively solvating the aromatic ring.
Hydrocarbons
Toluene
Moderate
Useful for "Grease Ball" phenotypes but fails for high-melting "Brick Dust" solids.
Part 3: Troubleshooting & FAQs
Scenario A: "My compound oils out when I add water/buffer."
Diagnosis: This is the "Oiling Out" phenomenon. Your compound has exceeded its water saturation limit and phase-separated into a liquid, rather than crystallizing.
The Cause: The 2-chlorophenyl group is highly lipophilic (LogP > 3). When the organic cosolvent (e.g., DMSO) is diluted with water, the solvent power drops below the threshold required to keep the "grease" in solution.
The Fix:
Increase Cosolvent: If your assay tolerates it, increase DMSO concentration to 5-10%.
Surfactants: Add 0.1% Tween-80 or Cremophor EL to the aqueous buffer before adding the compound stock. This creates micelles that encapsulate the chlorophenyl tail.
Cyclodextrins: Use Hydroxypropyl-β-cyclodextrin (HPβCD). The chlorophenyl ring fits perfectly into the hydrophobic cavity of β-cyclodextrins.
Scenario B: "The NMR spectrum in CDCl₃ is cloudy or has drifting baselines."
Diagnosis: Aggregation or Wet Solvent.
The Cause: 2-chlorophenyl derivatives can form weak halogen-bonded aggregates in non-polar solvents at high concentrations. Alternatively, CDCl₃ is often acidic (HCl formation) and wet.
The Fix:
Switch Solvent: Use DMSO-d6 . It breaks up aggregates effectively.
Filter: Pass the solution through a plug of basic alumina (if acid-sensitive) or a 0.2 µm PTFE filter to remove micro-particulates.
Scenario C: "I cannot get the solid to dissolve even in DMSO."
Diagnosis: High Crystal Lattice Energy (The "Brick").
The Cause: If the molecule has H-bond donors (amides, ureas) elsewhere, the 2-Cl group can lock the conformation, creating a tightly packed crystal lattice.
The Fix (Sonication Protocol):
Place the vial in a bath sonicator.
Heat the bath to 40°C.
Sonicate for 20 minutes. The combination of cavitation (breaking the lattice) and heat (thermodynamic solubility) is often required. Note: Stirring alone is rarely sufficient for these derivatives.
Part 4: Advanced Solubilization Protocols
Protocol 1: The "Stock & Drop" Method for Biological Assays
Use this when preparing samples for cell culture or enzymatic assays to prevent precipitation shock.
Calculate: Determine the final desired concentration (e.g., 10 µM).
Primary Stock: Dissolve the 2-chlorophenyl derivative in 100% anhydrous DMSO to a concentration 1000x higher than the final target (e.g., 10 mM).
Check point: Solution must be perfectly clear.
Intermediate Dilution (Critical Step):
Do NOT add the 1000x stock directly to the media.
Prepare a 10x stock in the assay buffer (without protein/cells).
Add the DMSO stock dropwise to the vortexing buffer.
Final Addition: Add the 10x intermediate to your cells/protein.
Why this works: Step 3 allows you to visually check for "oiling out" (cloudiness) before risking your biological sample.
Protocol 2: Salt Formation Screen
If the derivative has an ionizable amine, converting it to a salt can bypass the lipophilicity of the chloro-group.
Dissolve 50 mg of the free base in a minimal amount of Diethyl Ether or THF .
Cool to 0°C.
Dropwise add 2M HCl in Diethyl Ether (1.1 equivalents).
The Hydrochloride salt should precipitate immediately.
Benefit: The ionic lattice of the salt is usually much more water-soluble than the neutral 2-chlorophenyl parent.
References
Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society.
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological and Physicochemical Properties Optimization. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses halogen effects, including chlorine, on lipophilicity and packing).
FDA/ICH Guidelines. (2024). Q3C(R9) Impurities: Guideline for Residual Solvents. (Critical for selecting solvents in drug development).
Optimization
Technical Support Center: Minimizing Racemization During 2-Amino-2-(2-chlorophenyl)propanamide Derivatization
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Amino-2-(2-chlorophenyl)propanamide. This resource provides in-depth troubleshooting advice...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Amino-2-(2-chlorophenyl)propanamide. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of derivatization while maintaining the stereochemical integrity of this critical chiral molecule. Our guidance is grounded in established scientific principles and practical, field-proven experience to ensure the reliability and accuracy of your experimental outcomes.
Understanding the Challenge: The Mechanism of Racemization
2-Amino-2-(2-chlorophenyl)propanamide possesses a single stereocenter at the alpha-carbon (Cα), which is also a benzylic position. The primary mechanism of racemization for this and similar chiral compounds involves the abstraction of the proton attached to this chiral center.[1][2][3] This deprotonation is typically facilitated by a base, leading to the formation of a planar, achiral enolate intermediate.[2][4] Subsequent reprotonation can occur from either face of this planar intermediate with equal probability, resulting in a 1:1 mixture of the (R)- and (S)-enantiomers, a process known as racemization.[4][5] The presence of the phenyl ring at the stereocenter can further increase the acidity of the Cα-proton, potentially making the compound more susceptible to base-catalyzed racemization.[1][6]
The goal of any derivatization procedure is to chemically modify the amino or amide group without compromising the stereochemical configuration at the alpha-carbon. This requires careful control of reaction conditions to disfavor the formation of the planar enolate intermediate.
This section directly addresses common issues encountered during the derivatization of 2-Amino-2-(2-chlorophenyl)propanamide, providing explanations and actionable solutions.
Question 1: I'm observing a significant loss of enantiomeric excess (ee) after derivatizing my sample. What are the most likely causes?
Answer: A loss of enantiomeric excess is a clear indicator that racemization is occurring during your derivatization procedure. The most common culprits are:
Reaction pH: Basic conditions are a major driver of racemization for compounds with an acidic proton at the stereocenter.[7][8] Many derivatization reactions for amines are performed under mild alkaline conditions, which can inadvertently promote the abstraction of the alpha-proton.[9]
Elevated Temperature: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for proton abstraction and subsequent racemization.[10][11]
Choice of Reagents: The derivatizing agent itself or the coupling reagents and bases used can promote racemization. Strong, non-hindered bases are particularly problematic.[12]
Prolonged Reaction Times: Even under seemingly mild conditions, extending the reaction time unnecessarily can lead to a gradual loss of stereochemical integrity.
Question 2: Which reaction parameters should I focus on optimizing to minimize racemization?
Answer: To preserve the stereochemical integrity of 2-Amino-2-(2-chlorophenyl)propanamide, systematically optimize the following parameters:
pH Control: Aim for the lowest possible pH that still allows for efficient derivatization. Ideally, reactions should be conducted in a buffered system at a neutral or slightly acidic pH if the chosen derivatization chemistry permits.
Temperature Management: Perform the derivatization at the lowest effective temperature. Consider running reactions at room temperature, 0°C, or even lower if kinetics allow.[12] Avoid heating unless absolutely necessary.[10]
Reagent Selection:
Derivatizing Agents: Opt for reagents known for mild reaction conditions. For example, Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetic acid chloride) is widely used because it reacts readily with amines and the lack of an alpha-proton on the reagent itself prevents it from undergoing racemization.[13]
Bases: If a base is required, use a sterically hindered, non-nucleophilic base in the minimum effective concentration.
Coupling Reagents: For amide bond formation (e.g., derivatizing the primary amine), use coupling reagents known to suppress racemization, such as those used in peptide synthesis in combination with additives like HOBt or Oxyma Pure.[12][14] Some modern coupling reagents, like ynamides, have been shown to be "racemization-free".[15][16]
Solvent Choice: The polarity of the solvent can influence the rate of racemization.[17] Aprotic solvents are often preferred. It is advisable to screen a few different solvents to find the optimal one for your specific derivatization reaction.
Question 3: Are there specific derivatizing agents you would recommend for this compound?
Answer: The choice of derivatizing agent depends on the analytical technique you plan to use (e.g., HPLC, GC, NMR). Here are some common and effective options:
For Chiral HPLC/GC Analysis (Formation of Diastereomers):
Mosher's Acid Chloride (MTPA-Cl): Reacts with the primary amine to form stable diastereomeric amides that are often well-resolved on standard achiral columns.[9][13]
Marfey's Reagent (FDAA): Specifically designed for the derivatization of primary and secondary amines, creating diastereomers with strong UV absorbance, which is beneficial for detection.[9]
Chiral Chloroformates (e.g., N-(trifluoroacetyl)-L-prolyl chloride): These form carbamate derivatives that are often volatile and suitable for GC analysis.[9]
For NMR Analysis (Determination of Enantiomeric Excess):
Mosher's Acid (MTPA): The resulting diastereomeric amides exhibit distinct signals in ¹H and ¹⁹F NMR spectra, allowing for the quantification of each enantiomer.[9][13]
Question 4: How can I confirm that my optimized derivatization protocol is not causing racemization?
Answer: To validate your method, you need to analyze a sample of your starting material with a known enantiomeric excess using a reliable analytical technique, and then compare the result to the enantiomeric excess of the derivatized product.
Establish a Baseline: First, determine the enantiomeric purity of your underivatized 2-Amino-2-(2-chlorophenyl)propanamide using a validated chiral HPLC or chiral SFC method.[18][19]
Derivatize and Analyze: Apply your optimized derivatization protocol to a sample of the same batch of starting material.
Compare the Results: Analyze the derivatized product. If you formed diastereomers, you can use a standard (achiral) HPLC or GC method for separation.[9] The ratio of the diastereomers should directly correspond to the enantiomeric ratio of your starting material. Any significant decrease in this ratio indicates that racemization occurred during derivatization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between derivatizing to form diastereomers versus using a chiral stationary phase for analysis?
A1: The core difference lies in where the chiral recognition occurs.
Chiral Stationary Phase (CSP) for HPLC/GC: The stationary phase of the column is chiral and interacts differently with each enantiomer, leading to different retention times and thus separation. This method analyzes the enantiomers directly without chemical modification.
Derivatization to form Diastereomers: You react your enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent.[9] This creates a mixture of diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral chromatography column.[9]
Q2: Can I use a strong base like sodium hydroxide to speed up the derivatization reaction?
A2: It is highly discouraged. Strong bases, especially in combination with heat, are very likely to cause significant racemization of 2-Amino-2-(2-chlorophenyl)propanamide by promoting the abstraction of the acidic proton at the chiral benzylic position.[7][8][12]
Q3: My compound is not very soluble in common aprotic solvents. What should I do?
A3: Solvent choice can be a balancing act between solubility and minimizing racemization. If you must use a more polar or protic solvent system, it becomes even more critical to control the other reaction parameters, especially temperature and pH. Consider running the reaction at a lower temperature for a longer period to compensate for slower reaction rates. You could also explore solvent mixtures to achieve the desired solubility while mitigating the risk of racemization.[17][20]
Q4: How do I remove the excess derivatizing agent and byproducts after the reaction?
A4: The workup procedure will depend on the specific derivatizing agent used. Common methods include liquid-liquid extraction, solid-phase extraction (SPE), or simple filtration if the product precipitates. It is important to ensure that the workup conditions (e.g., pH of aqueous washes) are also mild and do not induce racemization.
Summary of Key Parameters and Their Effects on Racemization
Parameter
Condition that Promotes Racemization
Recommended Condition to Minimize Racemization
pH
High (alkaline) pH
Neutral to slightly acidic pH (if compatible with the reaction)
Protic solvents can sometimes facilitate proton transfer
Aprotic solvents are generally preferred
Recommended Experimental Protocol: Derivatization with Mosher's Acid Chloride (MTPA-Cl) for HPLC Analysis
This protocol provides a starting point for the derivatization of the primary amine of 2-Amino-2-(2-chlorophenyl)propanamide to form diastereomeric amides. It is essential to optimize this protocol for your specific experimental setup.
Anhydrous, aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran)
Sterically hindered, non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)
Anhydrous sodium sulfate or magnesium sulfate
HPLC system with a standard C18 column and UV detector
Procedure:
Preparation: In a clean, dry vial, dissolve approximately 5 mg of 2-Amino-2-(2-chlorophenyl)propanamide in 1 mL of anhydrous dichloromethane.
Cooling: Place the vial in an ice bath and cool to 0°C.
Base Addition: Add 1.5 equivalents of DIPEA to the solution and stir for 2 minutes.
Derivatization: Slowly add 1.2 equivalents of (R)-MTPA-Cl to the cooled solution.
Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or a rapid LC analysis if possible.
Quenching: Once the reaction is complete, quench any remaining MTPA-Cl by adding a small amount of an appropriate scavenger amine or by a careful aqueous workup.
Workup: Dilute the reaction mixture with dichloromethane and wash sequentially with a mild acid (e.g., 5% citric acid solution), water, and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Analysis: Dissolve the resulting residue in a suitable solvent (e.g., acetonitrile/water) and analyze by reverse-phase HPLC on a C18 column to determine the ratio of the formed diastereomers.
Visualization of Key Factors in Racemization
The following diagram illustrates the critical factors that can lead to the racemization of 2-Amino-2-(2-chlorophenyl)propanamide during a derivatization reaction. Minimizing the influence of these factors is key to preserving the stereochemical integrity of the molecule.
Caption: Key factors promoting racemization during derivatization.
References
Álvarez-Ginarte, Y., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 59-65. Available at: [Link]
Kosnik, M. A., & Kaufman, D. S. (2011). Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Geochimica et Cosmochimica Acta, 75(14), 4027-4038. Available at: [Link]
Pepper, C., et al. (1994). Racemisation of drug enantiomers by benzylic proton abstraction at physiological pH. Chirality, 6(5), 400-404. Available at: [Link]
Truman, C. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation, 37(3), 93-101. Available at: [Link]
Wikipedia. (2023). Chiral derivatizing agent. Retrieved February 15, 2026, from [Link]
Northern Arizona University. (2011). Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Retrieved February 15, 2026, from [Link]
ResearchGate. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved February 15, 2026, from [Link]
BYJU'S. Chirality, Racemisation and Optical activity of Haloalkanes. Retrieved February 15, 2026, from [Link]
Mazzotti, M., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design, 19(5), 2946-2956. Available at: [Link]
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved February 15, 2026, from [Link]
Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Retrieved February 15, 2026, from [Link]
ResearchGate. (n.d.). Temperature cycle induced deracemization. Retrieved February 15, 2026, from [Link]
Organic Chemistry Portal. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Retrieved February 15, 2026, from [Link]
University of Bristol. Determination of enantiomeric excess. Retrieved February 15, 2026, from [Link]
Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. Retrieved February 15, 2026, from [Link]
Thieme. (n.d.). 7.4 Racemization Assays. Retrieved February 15, 2026, from [Link]
Liu, W., et al. (2024). Stereodivergent Benzylic Substitution of Racemic Secondary Benzyl Esters Enabled by Pd/Cu Dual Catalysis. CCS Chemistry, 6(2), 346-356. Available at: [Link]
Dr. B. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization [Video]. YouTube. [Link]
CUSBO. (n.d.). Chemically fuelled deracemization of amino acids. Retrieved February 15, 2026, from [Link]
ResearchGate. (n.d.). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Retrieved February 15, 2026, from [Link]
Royal Society of Chemistry. (2023). Chirality amplification step of temperature cycle-induced deracemization. Retrieved February 15, 2026, from [Link]
Organic Chemistry Portal. Catalytic Enantioselective Negishi Reactions of Racemic Secondary Benzylic Halides. Retrieved February 15, 2026, from [Link]
Royal Society of Chemistry. (n.d.). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Retrieved February 15, 2026, from [Link]
Wikipedia. (2023). Racemization. Retrieved February 15, 2026, from [Link]
ResearchGate. (n.d.). Chiral derivatizing agents used in NMR for chiral analysis. Retrieved February 15, 2026, from [Link]
Chemistry LibreTexts. (2021). 19.11: Racemization. Retrieved February 15, 2026, from [Link]
ResearchGate. (n.d.). Mechanistic studies. a) ReactIR studies; b) Racemization of the benzylic stereocenter... Retrieved February 15, 2026, from [Link]
University of Groningen. (n.d.). Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. Retrieved February 15, 2026, from [Link]
Chemistry LibreTexts. (2023). Derivatization. Retrieved February 15, 2026, from [Link]
University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved February 15, 2026, from [Link]
American Chemical Society. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry, 87(19), 13076-13084. Available at: [Link]
Nature. (n.d.). Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies. Retrieved February 15, 2026, from [Link]
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved February 15, 2026, from [Link]
Royal Society of Chemistry. (2009). Solvent effects on stereoselectivity: more than just an environment. Retrieved February 15, 2026, from [Link]
Poinar, H. N., et al. (1996). Amino Acid Racemization and the Preservation of Ancient DNA. Science, 272(5263), 864-866. Available at: [Link]
ResearchGate. (n.d.). Scheme of derivatization procedure of three different amino... Retrieved February 15, 2026, from [Link]
Higashi, T. (2012). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 66, 1-15. Available at: [Link]
PubMed. (2025). Solvent Effect on the Chiral Arrangement for Two Achiral Metal-Organic Colloids in the Vortex Field: Rheological Study and Retention Study. Retrieved February 15, 2026, from [Link]
National Center for Biotechnology Information. (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone. Retrieved February 15, 2026, from [Link]
MDPI. (2025). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. Retrieved February 15, 2026, from [Link]
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved February 15, 2026, from [Link]
Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved February 15, 2026, from [Link]
ResearchGate. (n.d.). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved February 15, 2026, from [Link]
PubChem. Propanamide, 2-amino-n-(2-((2-benzoyl-4-chlorophenyl)amino)acetyl)-, dl-, hemihydrate. Retrieved February 15, 2026, from [Link]
Technical Support Center: Flash Chromatography for Polar Amino Amides
The Core Challenge: The "Polarity Trap" Polar amino amides present a dual-threat in flash chromatography: High Polarity: The amide bond and amine group create strong hydrogen bonding, causing the molecule to stick aggres...
Author: BenchChem Technical Support Team. Date: February 2026
The Core Challenge: The "Polarity Trap"
Polar amino amides present a dual-threat in flash chromatography:
High Polarity: The amide bond and amine group create strong hydrogen bonding, causing the molecule to stick aggressively to the baseline of normal phase silica.
Basicity: The amine functionality interacts ionically with acidic silanols (
) on the silica surface. This is the primary cause of peak tailing , irreversible adsorption, and poor resolution.
This guide provides three validated workflows to overcome these issues, moving from traditional methods to modern stationary phase solutions.
Method Selection Workflow
Before selecting a solvent system, determine the optimal stationary phase based on your compound's solubility and polarity.
Figure 1: Decision tree for selecting the stationary phase based on solubility and compound chemistry.
Validated Protocols
Protocol A: The "Traditional" Normal Phase System
Target: Compounds soluble in DCM but tailing on standard silica.
Mechanism: Competitive inhibition. Ammonia competes with your amine for the acidic silanol sites.[1]
CRITICAL TECHNICAL NOTE: Do not add aqueous ammonium hydroxide directly to DCM; it will form a separate layer. You must premix it into the Methanol first.
Step-by-Step Preparation:
Prepare a Stock Modifier: Mix 10 mL of concentrated Ammonium Hydroxide (28-30%) into 90 mL of Methanol. This is your "Ammoniated Methanol."
Prepare Solvent B: Mix 100 mL of "Ammoniated Methanol" with 900 mL of DCM.
Result: Solvent B is effectively 10% MeOH/DCM with ~0.1% ammonia overall.
Gradient: Run a gradient from 0% B to 100% B (which equals 0% to 10% MeOH).
Equilibration: Flush the column with 10% Solvent B for 2 CV (Column Volumes) before injection to "neutralize" the silica surface.
Protocol B: Amine-Functionalized Silica (The Modern Solution)
Target: Highly basic amino amides that degrade or tail severely even with modifiers.
Mechanism: The stationary phase is bonded with propyl-amine groups. The surface is basic, repelling your basic product and preventing tailing without any liquid modifiers.
Advantages:
No smelly ammonia or TEA required in the mobile phase.
Higher loading capacity for basic compounds.
Can be reused (unlike standard silica which degrades with ammonia).
The Solvent System:
Solvent A: Hexane or Heptane (or DCM if solubility is poor).
Solvent B: Ethyl Acetate or Ethanol.
Gradient: Standard 0-100% B.
Expert Insight: Amine silica acts as a "weak" normal phase. Compounds will elute faster than on bare silica. If your compound elutes too fast (at the solvent front), switch Solvent A to Heptane and Solvent B to Isopropyl Alcohol (IPA).
Protocol C: High pH Reversed Phase (C18)
Target: Compounds insoluble in DCM or too polar for normal phase.
Mechanism: At high pH (>9), the amino group is deprotonated (neutral). Neutral species retain better on C18 than charged species.
The Solvent System:
Solvent A: Water + 10mM Ammonium Bicarbonate (adjusted to pH 9.5 with NH₄OH).
Column Requirement: You must use a "High pH Stable" C18 column (often labeled as Hybrid, EVO, or XT). Standard C18 strips at pH > 8.
Step-by-Step:
Dissolve 0.79 g Ammonium Bicarbonate in 1L Water.
Add small amounts of Ammonium Hydroxide until pH reaches ~9.5.
Run a gradient from 5% B to 100% B.
Post-Run: Wash the column immediately with 50/50 Water/MeOH to remove salts.
Troubleshooting Guide
Issue
Diagnosis
Corrective Action
Severe Tailing
Uncapped silanols interacting with amine.
1. Add 1% TEA or NH₄OH to the mobile phase.2. Switch to Amine-functionalized silica.3. Switch to High pH C18.
Fronting (Shark Fin)
Solubility mismatch or Overloading.
1. Reduce injection volume.2. Ensure sample solvent matches the starting gradient (e.g., don't inject MeOH solution into a Hexane start).3. Use "Dry Loading" (adsorb sample on Celite/Silica).
No Elution (Stuck)
Compound is too polar for Silica.
1. Switch to Reversed Phase (C18).2. If using RP, ensure you are NOT using TFA (ion pairing can increase retention too much for some species). Use Formic Acid instead.
Precipitation in Lines
Immiscibility of aqueous ammonia in DCM.
1. Follow Protocol A strictly: Mix Ammonia into MeOH first, then add to DCM.2. Switch to Triethylamine (TEA) which is fully organic soluble.
Product Degradation
Silica acidity or Schiff base formation.
1. Avoid Acetone as a solvent (reacts with primary amines).2. Use Amine-silica (neutral/basic surface) to protect acid-sensitive amides.
Frequently Asked Questions (FAQ)
Q: Can I use Triethylamine (TEA) instead of Ammonia?A: Yes. TEA is easier to handle and fully soluble in organic solvents. Use 1% TEA in the mobile phase.[1] However, TEA is harder to remove from your final product (higher boiling point: 89°C vs gaseous ammonia). You may need to rotovap with repeated heptane co-evaporations to remove the TEA smell.
Q: My compound is water-soluble but I don't have a C18 column. What now?A: You can use HILIC mode (Hydrophilic Interaction Liquid Chromatography) on a standard silica or amine column.[2]
Solvent A: Acetonitrile (ACN).
Solvent B: Water + 10mM Ammonium Acetate.
Gradient: Start at high organic (95% ACN) and gradient down to 50% ACN. Water is the "strong" solvent here.
Q: Why does my pressure spike when using DCM/MeOH?A: Methanol is viscous and generates heat when mixed with silica/DCM (exothermic adsorption).
Fix: Equilibrate the column with your starting % of MeOH/DCM for 5 minutes before injecting. This dissipates the heat of mixing and stabilizes pressure.
References
Teledyne ISCO. (2012). Flash Chromatography Guide: Purification of Amines. Retrieved from
Biotage. (2023).[3][4] Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from
Still, W. C., Kahn, M., & Mitra, A. (1978).[5] Rapid chromatographic techniques for preparative separations with moderate resolution.[5] Journal of Organic Chemistry, 43(14), 2923–2925.[5] (Foundational text on Flash Chromatography parameters).
Restek. (2018).[1] LC Troubleshooting: All of My Peaks Are Tailing! Retrieved from
Agilent Technologies. (2015). Control pH During Method Development for Better Chromatography. Retrieved from
Comparative Mass Spectrometric Profiling of 2-Amino-2-(2-chlorophenyl)propanamide
Executive Summary This guide provides a technical analysis of the fragmentation dynamics of 2-Amino-2-(2-chlorophenyl)propanamide (CAS: N/A, Custom Intermediate), a critical scaffold in the synthesis of dissociative anes...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of the fragmentation dynamics of 2-Amino-2-(2-chlorophenyl)propanamide (CAS: N/A, Custom Intermediate), a critical scaffold in the synthesis of dissociative anesthetics and glutamate receptor modulators.
We compare two ionization modalities—Electrospray Ionization (ESI-MS/MS) and Electron Impact (EI-MS) —to establish a definitive identification protocol. The presence of the ortho-chlorine substituent introduces specific steric and electronic effects ("Ortho Effect") that distinguish this compound from its para-isomer and non-chlorinated analogs.
Target Audience: Medicinal Chemists, Analytical Scientists, and DMPK Researchers.
Structural Context & Theoretical Basis
The molecule consists of a quaternary carbon linked to a primary amide, a primary amine, a methyl group, and an ortho-chlorinated phenyl ring.
Molecular Formula:
Exact Mass: 198.0560 Da (
)
Key Structural Challenges:
Isobaric Interference: Indistinguishable by mass alone from its regioisomers (3-Cl, 4-Cl).
Labile Functionality: The
-disubstituted amino acid amide motif is prone to thermal degradation and cyclization.
The "Ortho Effect" Hypothesis
In the 2-chloro isomer, the chlorine atom exerts steric pressure on the quaternary center. In EI-MS, this typically enhances the rate of
-cleavage (loss of the amide group) relative to the 4-chloro isomer, where the substituent is electronically coupled but sterically distant.
Experimental Protocol (Self-Validating)
This protocol ensures reproducibility by incorporating system suitability tests (SST) and blank subtraction.
Method A: LC-ESI-MS/MS (Soft Ionization)
Best for: Quantitation, biological matrices, and preserving the molecular ion.
Sample Prep: Dissolve 1 mg in 1 mL MeOH:H2O (50:50) + 0.1% Formic Acid. Dilute to 100 ng/mL.
LC Conditions: C18 Column (2.1 x 50mm, 1.7µm). Gradient: 5% to 95% B (ACN + 0.1% FA) over 5 min.
SST Criteria: Signal-to-Noise (S/N) > 10 for the [M+H]+ peak at m/z 199.0.
Method B: GC-EI-MS (Hard Ionization)
Best for: Structural fingerprinting and isomer differentiation.
Derivatization (Optional but Recommended): Treat with BSTFA + 1% TMCS (60°C, 30 min) to silylate the amine/amide, preventing thermal cyclization in the injector. Note: The data below assumes underivatized direct injection for raw fragmentation analysis.
GC Conditions: DB-5ms column. Injector: 250°C (Split 10:1). Ramp: 100°C to 300°C at 20°C/min.
MS Settings: 70 eV electron energy.[1][2][3][4] Scan range 40–300 amu.
Comparative Fragmentation Analysis
The following table contrasts the diagnostic ions observed in the target molecule versus its primary alternative, the 4-chlorophenyl isomer .
Protonated Molecule . Cl isotope pattern is identical.
Primary Fragment (ESI)
182.1 (Loss of )
182.1 (Loss of )
Deamidation of the amide or amine.
Diagnostic Fragment (ESI)
154.0 (High Intensity)
154.0 (Medium Intensity)
Loss of Formamide (, 45 Da) or . The ortho-Cl destabilizes the transition state, often altering intensity.
Base Peak (EI)
m/z 154 (Alpha Cleavage)
m/z 154 (Alpha Cleavage)
Homolytic cleavage of the C-C(O) bond. Loss of radical (44 Da).[2]
Ortho-Specific Ion (EI)
m/z 119 (Loss of Cl)
Absent / Low
The ortho-Cl can be ejected via interaction with the amine H (HCl loss) or radical elimination, rarely seen in para.
Data Visualization: Fragmentation Pathways
The diagram below illustrates the divergent pathways for ESI (Charge-Driven) and EI (Radical-Driven) fragmentation.
Caption: Comparative fragmentation tree showing the convergence of both ionization methods on the stabilized iminium ion (m/z 154), but via distinct mechanistic routes.
Mechanistic Insights & Guide to Interpretation
1. The Chlorine Isotope Signature
Any fragment containing the phenyl ring must display the characteristic
ratio of approximately 3:1 .
Check: Look at m/z 154. If you see a peak at 154 and a peak ~33% as high at 156, the chlorine is still attached. If the pattern is lost, the chlorine has been ejected (rare in soft ionization).
2. Differentiating the Ortho vs. Para Isomer
While the fragment masses are identical, the Ortho Effect manifests in the relative abundance of the de-chlorinated species in EI-MS.
2-Cl (Ortho): May show a minor peak at m/z 163 (Loss of Cl radical from M+.) due to steric relief.
4-Cl (Para): The C-Cl bond is stronger and less likely to break solely due to steric relief; the molecular ion (M+.) or the alpha-cleavage product (154) will be more dominant.
3. The Alpha-Cleavage Dominance
The bond between the quaternary carbon and the carbonyl carbon is the "weakest link" in the radical cation state (EI). The resulting fragment (m/z 154) is an iminium ion, stabilized by the electron-donating capability of the adjacent nitrogen.
Equation:
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage mechanisms). Link
Holčapek, M., et al. (2010). "Structural analysis of amides by mass spectrometry." Journal of Mass Spectrometry. (Review of amide fragmentation rules). Link
Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience. (Reference for chlorine isotope patterns and ortho effects). Link
NIST Chemistry WebBook. "Mass spectrum of related alpha-amino amides." (Source for comparative EI data of structural analogs). Link
FTIR absorption bands for primary amides in amino acid derivatives
Technical Guide: FTIR Analysis of Primary Amides in Amino Acid Derivatives Executive Summary In the structural characterization of amino acid derivatives and peptides, distinguishing primary amides (–CONH₂, found in Aspa...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: FTIR Analysis of Primary Amides in Amino Acid Derivatives
Executive Summary
In the structural characterization of amino acid derivatives and peptides, distinguishing primary amides (–CONH₂, found in Asparagine/Glutamine side chains and C-terminal amides) from the ubiquitous secondary amides (–CONH–, the peptide backbone) is a critical analytical challenge. While Nuclear Magnetic Resonance (NMR) is definitive, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, cost-effective, and non-destructive alternative—if interpreted correctly.
This guide provides a comparative analysis of the vibrational signatures of primary versus secondary amides, focusing on the spectral "fingerprints" required to validate amino acid derivatives.
Spectral Characteristics: Primary vs. Secondary Amides
The distinction between primary and secondary amides relies on subtle but reproducible shifts in the Amide A (N-H stretching) and Amide II (N-H bending) regions.
Dominated by Carbonyl stretch. Often overlaps, but primary amides can appear as a high-frequency shoulder.
N-H Bending
Amide II
~1600–1640 cm⁻¹ (Scissoring)
~1510–1570 cm⁻¹ (Mixed Mode: N-H bend + C-N stretch)
CRITICAL DIFFERENTIATOR. Primary amide bending is a pure scissoring motion (higher energy). Secondary is a coupled mode (lower energy).
C-N Stretching
Amide III
~1400 cm⁻¹
~1250–1350 cm⁻¹
Complex mixed mode; less diagnostic due to fingerprint region crowding.
Deep Dive: The Diagnostic Bands
1. The N-H Stretching Doublet (Amide A Region)
The most immediate visual indicator of a primary amide is the "doublet" in the high-frequency region (3100–3500 cm⁻¹).
Primary Amides: Exhibit two distinct bands corresponding to the asymmetric (higher wavenumber) and symmetric (lower wavenumber) stretching of the NH₂ group.[3][4]
Secondary Amides: Exhibit a single N-H stretching band.
Scientist's Note: In solid-state samples (KBr pellets), hydrogen bonding broadens these peaks. If the sample is an amino acid derivative with a peptide backbone, you will see the strong secondary amide singlet superimposed with the primary amide doublet. Look for the "split" peak top or a high-frequency shoulder >3400 cm⁻¹.
2. The Amide II Shift (The "Scissoring" vs. "Mixed Mode")
This is often the most reliable confirmation.
Primary Amide II (~1620 cm⁻¹): The NH₂ group undergoes a "scissoring" deformation. This band is higher in energy and often appears as a shoulder on the lower-wavenumber side of the strong Amide I (C=O) band.
Secondary Amide II (~1550 cm⁻¹): This is not a pure bend but a coupling of N-H in-plane bending and C-N stretching. It appears significantly lower, leaving a clear "gap" between the Amide I and Amide II bands in secondary amides.
Diagnostic Rule: If you see significant absorbance filling the 1600–1620 cm⁻¹ gap between the main Carbonyl peak (~1650) and the Backbone Amide II (~1550), it indicates the presence of a primary amide side chain (Asn/Gln).
Visualization of Vibrational Modes
The following diagram illustrates the atomic motions distinguishing the primary amide "Scissoring" from the secondary amide "Coupled Bend."
Figure 1: Comparison of vibrational origins for Primary vs. Secondary Amide characteristic bands.
Experimental Protocols
To reliably detect these bands, sample preparation is paramount. Moisture is the enemy, as water O-H stretching (3400 cm⁻¹) and bending (1640 cm⁻¹) directly overlap with Primary Amide bands.
Method A: KBr Pellet (Gold Standard for Resolution)
Best for: Resolving the N-H doublet and weak side-chain bands.
Preparation: Dry spectroscopic-grade KBr powder at 110°C overnight to remove adsorbed water.
Ratio: Mix 1–2 mg of amino acid derivative with ~200 mg KBr (1:100 ratio).
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Do not over-grind if the sample is hygroscopic.
Pressing: Apply 8–10 tons of pressure under vacuum for 2 minutes to form a transparent disk.
Measurement: Collect background (pure KBr) immediately before sample.
Validation: Check for water bands. If a broad hump exists at >3400 cm⁻¹, re-dry the sample.
Method B: ATR (Attenuated Total Reflectance)
Best for: Rapid screening and aqueous solutions (if using ZnSe/Diamond).
Crystal Selection: Use a Diamond or ZnSe crystal. Germanium is suitable for highly absorbing samples but has lower penetration depth.
Application: Place solid powder directly on the crystal.
Contact: Apply maximum pressure using the anvil clamp to ensure intimate contact (critical for solid amino acids).
Correction: Apply "ATR Correction" in your software. ATR penetration depth is wavelength-dependent; without correction, the high-wavenumber N-H bands will appear artificially weak compared to the fingerprint region.
Diagnostic Workflow
Use this decision tree to interpret your spectrum when analyzing an unknown amino acid derivative.
Figure 2: Step-by-step logic for distinguishing primary amide side chains from peptide backbones.
References
Smith, B. C. (2020).[5] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Link
Barth, A. (2000). The infrared absorption of amino acid side chains. Progress in Biophysics and Molecular Biology. Link
Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience.
Shimadzu Corporation . Analysis of Amino Acids by KBr Tablet Method. Application News No. A616. Link
TutorChase . Primary and Secondary Amides: Infrared Features. Link
A Comparative Analysis of 2-Amino-2-(2-chlorophenyl)propanamide and Ketamine Metabolites: A Guide for Researchers
An In-Depth Examination of Structure, Inferred Pharmacology, and Comparative Analysis with Norketamine and Dehydronorketamine Introduction This document will delve into the structural nuances, potential mechanisms of act...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Examination of Structure, Inferred Pharmacology, and Comparative Analysis with Norketamine and Dehydronorketamine
Introduction
This document will delve into the structural nuances, potential mechanisms of action, and the analytical and behavioral methodologies required to rigorously compare this novel compound to the well-documented metabolites of ketamine.
Structural and Mechanistic Insights: An Inferential Approach
The chemical architecture of 2-Amino-2-(2-chlorophenyl)propanamide suggests its potential interaction with central nervous system targets similar to those of arylcyclohexylamines like ketamine. The presence of the 2-chlorophenyl group is a significant feature it shares with ketamine, a known antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] However, the substitution of the cyclohexanone ring with a propanamide side chain represents a critical structural divergence that would undoubtedly influence its pharmacological profile.
In the broader class of 2-amino-2-aryl-alkanamide derivatives, modifications to the amide group and the alkyl chain have been shown to modulate activity at various receptors and ion channels.[3][4] It is plausible that 2-Amino-2-(2-chlorophenyl)propanamide retains some affinity for the NMDA receptor, though likely with altered potency and kinetics compared to ketamine. The propanamide moiety may also introduce interactions with other receptor systems not typically associated with ketamine, or alter its metabolic fate and blood-brain barrier permeability.
Caption: Inferred pharmacological relationship of 2-Amino-2-(2-chlorophenyl)propanamide to ketamine.
Comparative Pharmacology: Ketamine Metabolites
Ketamine undergoes extensive metabolism in the liver, primarily through N-demethylation by cytochrome P450 enzymes (CYP3A4 and CYP2B6), to form a series of active and inactive metabolites.[5][6] The two major and most studied metabolites are norketamine and dehydronorketamine.
Norketamine
Norketamine is the primary active metabolite of ketamine.[1][2] It is formed by the N-demethylation of ketamine and retains a significant portion of the parent compound's pharmacological activity.
Mechanism of Action: Like ketamine, norketamine is a non-competitive NMDA receptor antagonist, although it is reported to be 3-5 times less potent than ketamine as an anesthetic.[1] It also exhibits activity at other receptors, including mu- and kappa-opioid receptors and the α7-nicotinic acetylcholine receptor.[1]
Pharmacokinetics: Norketamine has a longer elimination half-life than ketamine, which may contribute to the prolonged analgesic and other effects observed after ketamine administration.[2][7]
Behavioral and Physiological Effects: Norketamine contributes to the analgesic and anesthetic effects of ketamine.[7] Its role in the antidepressant effects of ketamine is still under investigation, with some studies suggesting it is less potent in this regard.[1]
Dehydronorketamine (DHNK)
Dehydronorketamine is a secondary metabolite formed from the dehydrogenation of norketamine.[8][9]
Mechanism of Action: DHNK is a weak NMDA receptor antagonist.[9] However, it has been identified as a potent and selective negative allosteric modulator of the α7-nicotinic acetylcholine receptor.[9]
Pharmacokinetics: DHNK has a long detection window and can be found in plasma for 6-10 days after ketamine administration.[6][8]
Behavioral and Physiological Effects: Initially considered inactive, the discovery of its potent activity at the α7-nicotinic acetylcholine receptor has led to hypotheses that it may contribute to the therapeutic effects of ketamine, although it has been found to be inactive in some preclinical models of antidepressant activity.[9]
Experimental Protocols for Comparative Characterization
To rigorously compare 2-Amino-2-(2-chlorophenyl)propanamide with ketamine metabolites, a series of in vitro and in vivo experiments are necessary.
In Vitro Receptor Binding and Functional Assays
Objective: To determine the binding affinity and functional activity of 2-Amino-2-(2-chlorophenyl)propanamide at the NMDA receptor and a panel of other relevant central nervous system receptors.
Protocol: NMDA Receptor Radioligand Binding Assay
Preparation of Synaptic Membranes: Homogenize rat forebrain tissue in a buffered sucrose solution. Centrifuge the homogenate at low speed to remove cellular debris. Pellet the synaptic membranes by high-speed centrifugation.
Binding Assay: Incubate the synaptic membranes with a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) in the presence of varying concentrations of the test compound (2-Amino-2-(2-chlorophenyl)propanamide), ketamine, norketamine, and DHNK.
Separation and Scintillation Counting: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters to remove unbound radioligand. Measure the radioactivity retained on the filters using a liquid scintillation counter.
Data Analysis: Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) from the IC₅₀ values using the Cheng-Prusoff equation.
Caption: Proposed experimental workflow for the characterization of 2-Amino-2-(2-chlorophenyl)propanamide.
In Vitro Metabolism Studies
Objective: To identify the primary metabolites of 2-Amino-2-(2-chlorophenyl)propanamide and compare its metabolic stability to ketamine.
Protocol: Liver Microsomal Stability Assay
Incubation: Incubate 2-Amino-2-(2-chlorophenyl)propanamide and ketamine (as a comparator) with pooled human or rat liver microsomes in the presence of NADPH (as a cofactor).
Time-Point Sampling: Remove aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Sample Preparation: Quench the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the protein and collect the supernatant.
LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point and to identify potential metabolites.
Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compounds.
In Vivo Behavioral and Pharmacokinetic Studies
Objective: To assess the behavioral effects and pharmacokinetic profile of 2-Amino-2-(2-chlorophenyl)propanamide in an animal model.
Protocol: Rodent Behavioral and Pharmacokinetic Study
Animal Dosing: Administer 2-Amino-2-(2-chlorophenyl)propanamide, ketamine, and vehicle control to different groups of rodents (e.g., mice or rats) via a relevant route (e.g., intraperitoneal or oral).
Behavioral Assessment: Monitor the animals for a range of behavioral effects, including:
Locomotor Activity: To assess stimulant or sedative effects.
Forced Swim Test: A common screening tool for potential antidepressant activity.
Prepulse Inhibition of the Acoustic Startle Response: To evaluate sensorimotor gating, which can be disrupted by dissociative agents.
Pharmacokinetic Sampling: Collect blood samples at multiple time points post-dosing.
Bioanalysis: Process the blood samples to plasma and quantify the concentrations of the parent drug and any identified major metabolites using a validated LC-MS/MS method.
Data Analysis: Correlate the observed behavioral effects with the plasma concentrations of the administered compound and its metabolites.
Conclusion
While 2-Amino-2-(2-chlorophenyl)propanamide remains an uncharacterized compound, its structural features provide a rational basis for inferring a potential pharmacological profile related to that of ketamine and its metabolites. The critical difference in its side chain necessitates a thorough experimental investigation to elucidate its true mechanism of action, metabolic fate, and behavioral effects. The comparative framework and experimental protocols outlined in this guide offer a systematic approach for researchers to undertake such an investigation. A comprehensive understanding of this and other novel psychoactive substances is paramount for advancing our knowledge in pharmacology and for informing public health and safety.
References
Structure–activity relationships for ketamine esters as short-acting anaesthetics. (2025). ResearchGate. [Link]
Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. (2020). PMC. [Link]
Enantioselective CE analysis of hepatic ketamine metabolism in different species in vitro. (2025). ResearchGate. [Link]
Studies on the biotransformation of ketamine. I. Identification of metabolites produced in vitro from rat liver microsomal preparations. (2015). ResearchGate. [Link]
New(ish) Paper: – Structure activity relations and synthesis of 24 analogues of ketamine, MXE, O-PCE, etc. or “Design, Syntheses, and Pharmacological Evaluations of β-Ketoarylcyclohexylamines” Abelian 2024. (2025). Reddit. [Link]
Dehydronorketamine. (n.d.).
Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. (2020). PubMed. [Link]
Studies on the biotransformation of ketamine. 1-Identification of metabolites produced in vitro from rat liver microsomal preparations. (n.d.). PubMed. [Link]
Structure-activity relationships for ketamine esters as short-acting anaesthetics. (n.d.). Semantic Scholar. [Link]
Ketamine Pharmacology: An Update (Pharmacodynamics and Molecular Aspects, Recent Findings). (n.d.). PMC. [Link]
Norketamine – Knowledge and References. (n.d.). Taylor & Francis. [Link]
Metabolism and metabolomics of ketamine: a toxicological approach. (n.d.). PMC. [Link]
Clinical Research Spotlight: Ketamine, Norketamine and Hydroxynorketamine. (n.d.). BioPharma Services. [Link]
How does ketamine affect metabolism and excretion?. (2024). Neuroglow. [Link]
Ketamine Has Distinct Electrophysiological and Behavioral Effects in Depressed and Healthy Subjects. (2018). PMC. [Link]
Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. (n.d.). PMC. [Link]
Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. (n.d.). PubMed. [Link]
Synthesis and Anticonvulsant Activity of a New Class of 2-[(Arylalkyl)amino]alkanamide Derivatives. (n.d.). OUCI. [Link]
Determination of Diffusion Kinetics of Ketamine in Brain Tissue: Implications for in vitro Mechanistic Studies of Drug Actions. (2021). Frontiers. [Link]
Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. (2024). PubMed. [Link]
Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. (n.d.). Repositório Comum. [Link]
Mechanisms of ketamine and its metabolites as antidepressants. (2021). PubMed. [Link]
Pharmacokinetics of ketamine and its major metabolites norketamine, hydroxynorketamine, and dehydronorketamine: a model-based analysis. (2025). ResearchGate. [Link]
Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. (2025). ResearchGate. [Link]
Mechanism of action of arylcyclohexylamine derivatives. (n.d.). ResearchGate. [Link]
Reference Standards for 2-Amino-2-(2-chlorophenyl)propanamide Impurity Profiling: A Comparative Technical Guide
Executive Summary In the synthesis of aryl-amino-ketone anesthetics and substituted phenethylamines, 2-Amino-2-(2-chlorophenyl)propanamide represents a Critical Process Impurity (CPI).[1] Chemically, it is the primary hy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of aryl-amino-ketone anesthetics and substituted phenethylamines, 2-Amino-2-(2-chlorophenyl)propanamide represents a Critical Process Impurity (CPI).[1] Chemically, it is the primary hydrolysis product of the
-aminonitrile intermediate, often formed when the subsequent rearrangement or hydrolysis steps are incomplete.[1]
Its presence poses a dual challenge: it is structurally similar to the Active Pharmaceutical Ingredient (API) precursor, making chromatographic separation difficult, and it possesses a reactive amide functionality that can degrade further. This guide compares the three tiers of reference standards available for profiling this impurity, providing data-driven recommendations for their application across the drug development lifecycle (ICH Q3A/Q3B).
Part 1: The Target Analyte & Formation Pathway
To select the correct standard, one must understand the origin of the impurity. 2-Amino-2-(2-chlorophenyl)propanamide is typically generated via the partial hydrolysis of the corresponding
Chemical Structure: An acyclic amide containing a chiral center at the
-carbon, substituted with a free amine and a 2-chlorophenyl ring.[1]
Detection Challenges: The compound is polar and basic. Standard C18 methods often yield poor peak shape (tailing) due to silanol interactions with the free amine unless specific buffering protocols are used.
UV Characteristics: Significant absorbance at 210-220 nm (amide
The following diagram illustrates the "Hydrolysis Trap" where this impurity forms.
Part 2: Comparative Analysis of Reference Standard Classes
Not all reference materials are viable for quantitative impurity profiling.[1] The choice depends on the development phase and the regulatory requirement (e.g., filing an NDA vs. early R&D).
Table 1: Performance Matrix of Reference Standard Tiers
Feature
Tier 1: Certified Reference Material (CRM)
Tier 2: Analytical Reference Standard (RM)
Tier 3: Research Chemical / In-House
Accreditation
ISO 17034 & ISO 17025
ISO 9001 (typically)
Non-accredited
Traceability
SI-Traceable (NIST/BAM)
Traceable to internal lot
Unknown / Vendor Declaration
Content Assignment
Mass Balance (HPLC + TGA + KF + ROI)
HPLC Area % (often -100% method)
NMR confirmation only
Uncertainty Budget
Explicitly stated (e.g., 99.1% ± 0.3%)
Not provided
Not provided
Intended Use
Method Validation, Calibration, Release Testing
Routine ID, System Suitability
Early Route Scouting
Cost Factor
High ()
Moderate ()
Low ($)
Critical Analysis
The "Purity" Trap: A Tier 3 standard might claim "98% Purity" based on NMR.[1] However, NMR may miss inorganic salts or residual solvents that do not have protons. For an impurity standard used to quantitate a toxicological threshold (e.g., 0.10%), a 5% error in the standard's potency can lead to a false negative result in the drug product batch release.[1]
Recommendation: For 2-Amino-2-(2-chlorophenyl)propanamide, due to its hygroscopic nature (amide/amine), Tier 2 (Analytical RM) is the minimum acceptable grade for quantification.[1] Tier 1 (CRM) is required if the impurity is used as a surrogate calibrator.[1]
Part 3: Experimental Validation Protocols
To validate the reference standard and the method, the following self-validating protocol is recommended. This ensures the standard is suitable for distinguishing the amide impurity from the nitrile precursor.
Protocol A: System Suitability & Specificity (HPLC-DAD)
Objective: Prove that the Reference Standard is chromatographically distinct from the API and precursor.
Thermogravimetric Analysis (TGA): Measure volatiles (water/solvents).[1] This amide is often hygroscopic; water content can reach 2-5%.[1]
Residue on Ignition (ROI): Check for inorganic salts (sulfated ash).[1]
HPLC Purity: Measure area % at the isosbestic point.
Part 4: Decision Framework for Standard Selection
Use this logic flow to determine which standard grade is required for your specific project stage.
References
International Council for Harmonisation (ICH). (2006).[1][2] ICH Q3A(R2): Impurities in New Drug Substances.[1][2][3][4]Link
International Organization for Standardization (ISO). (2016).[1] ISO 17034:2016 General requirements for the competence of reference material producers.Link[1]
European Pharmacopoeia (Ph.[1] Eur.). Technical Guide to the Elaboration of Monographs - Reference Standards.[1] EDQM.[1] Link
Stull, D. R. (2024).[1] Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing. Inorganic Ventures.[1][5] Link
PubChem. (2025).[1][6] 2-Aminopropanamide Compound Summary. National Library of Medicine.[1] Link(Note: Used for structural backbone verification).[1]
X-ray crystallography data for alpha,alpha-disubstituted amino amides
Definitive Guide to X-ray Crystallography of -Disubstituted Amino Amides Executive Summary: The Steric Imperative In the realm of peptidomimetics, -disubstituted amino amides represent the "gold standard" for conformatio...
Author: BenchChem Technical Support Team. Date: February 2026
Definitive Guide to X-ray Crystallography of
-Disubstituted Amino Amides
Executive Summary: The Steric Imperative
In the realm of peptidomimetics,
-disubstituted amino amides represent the "gold standard" for conformational control. Unlike standard proteinogenic amino acids, which possess a single side chain and a hydrogen atom at the -carbon, disubstituted variants (such as Aib, Ac5c, and Deg) replace that hydrogen with a second alkyl group.[1]
This structural modification introduces profound steric constraints—often referred to as the Thorpe-Ingold effect —which drastically reduce the available conformational space. For drug developers, this means the ability to "lock" a peptide into a bioactive conformation (typically a helix or turn), thereby increasing metabolic stability and receptor selectivity.
This guide provides an objective, data-driven comparison of the crystallographic signatures of these molecules against their mono-substituted counterparts, supported by experimental protocols and structural metrics.
Structural Dynamics & Conformational Control
To understand the crystallographic data, one must first grasp the mechanistic "why." The primary differentiator is the restriction of torsion angles
(N-) and (-C').
The Ramachandran Restriction
Glycine (Unsubstituted): Vast conformational freedom; occupies ~60% of the Ramachandran plot.
Alanine (Mono-substituted): Restricted to
-helical and -sheet regions; occupies ~30% of the plot.
Aib (
-Aminoisobutyric acid, Di-substituted): severely restricted. The gem-dimethyl effect forces the backbone into a narrow region around , .
Causality: The clash between the two
-substituents and the adjacent amide/carbonyl groups energetically forbids extended conformations (like -sheets), forcing the molecule into folded architectures, predominantly -helices or -helices .
Crystallizing sterically hindered amides presents unique challenges due to their hydrophobicity and tendency to form disordered solvates. The following protocol is a field-proven, self-validating system.
Phase 1: Synthesis & Purification (Pre-requisite)
Challenge: Steric hindrance inhibits standard coupling.
Solution: Use highly reactive intermediates. Acid fluorides or mixed anhydrides are preferred over standard carbodiimides.
Validation: Purity must exceed 98% (HPLC) to prevent defect propagation in the crystal lattice.
Phase 2: Crystallization Protocol
Method: Slow Vapor Diffusion (Hanging Drop) optimized for hydrophobic peptides.
Solvent Selection: Dissolve the amide in a semi-polar solvent (Methanol or TFE) at 10-20 mg/mL.
Precipitant: Use non-polar antisolvents (Diisopropyl ether or n-Pentane).
Setup:
Reservoir: 500
L of 1:1 Methanol/Pentane.
Drop: 2
L protein solution + 1 L reservoir solution.
Conditioning: Seal and store at 4°C. The lower temperature reduces kinetic energy, allowing the rigid disubstituted residues to pack efficiently without trapping solvent voids.
Phase 3: X-ray Data Collection & Refinement
Target Resolution: < 1.0 Å (Small molecule direct methods).
Quality Metrics:
Goodness of Fit (GoF)
Crucial Check: Verify the planarity of the peptide bond (
). Steric strain can sometimes induce slight pyramidalization at the nitrogen, a critical structural feature to annotate.
Visualization: The Structural Determination Pipeline
The following diagram outlines the critical decision pathways for determining the structure of hindered amides.
Figure 1: Decision logic for the crystallization and structure determination of sterically hindered amino amides.
Comparative Data Analysis
The following data compares the structural parameters of a standard mono-substituted amide (Alanine) against two common disubstituted variants: Aib (acyclic) and Ac5c (cyclic).
Aib often crystallizes as racemates unless chiral inducers are present.
Table 2: Critical Bond Geometries
Feature
Standard Amide
-Disubstituted Amide
Note
Bond Length
1.45 Å
1.47 Å
Elongation due to steric crowding.
Bond Angle
110°
105° - 108°
Compression of the tetrahedral angle (Thorpe-Ingold).
Amide Planarity ()
180° (Strict)
175° - 180°
Slight distortion possible due to bulky side chains.
Case Study: Aib vs. Chiral Disubstituted Variants
The Aib Anomaly
Aib is achiral. In the crystal state, Aib homopeptides often form centrosymmetric crystals containing both left-handed (M) and right-handed (P) helices.
Observation: X-ray data for Boc-(Aib)n-OMe typically shows a transition from
-helix (n=3-7) to -helix (n>8).
Key Insight: The
-helix is favored for shorter oligomers because the intramolecular hydrogen bonds () are tighter and better shield the backbone from solvent than the bonds of the -helix.
Chiral Control (e.g.,
-Methylvaline)
When one alkyl group is larger than the other (e.g., Methyl vs. Isopropyl), the molecule becomes chiral.
Crystal Data: Unlike Aib, these do not form centrosymmetric structures. The chirality of the
-methylvaline peptides exclusively crystallize as right-handed (P) helices. This "chiral memory" is critical for designing inhibitors that must fit into chiral receptor pockets.
References
Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry.[2][3][4] Link
Toniolo, C., et al. (2002). X-ray Diffraction Analysis and Conformational Energy Computations of β-Turn and 310-Helical Peptides Based on α-Amino Acids with an Olefinic Side Chain. Macromolecules.[5][6][7][8] Link
Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin. Link[9]
Benedetti, E., et al. (1987). Geometry and conformation of the alpha-aminoisobutyric acid residue in simple derivatives and dipeptides. Journal of the American Chemical Society.[2][10] Link
Crisma, M., et al. (1999).[5] A Comparison with the Amide Functionality: Destabilization of the 310-Helix in Peptides Based on Cα-Tetrasubstituted α-Amino Acids. The Journal of Organic Chemistry. Link
LC-MS/MS Method Development for 2-Amino-2-(2-chlorophenyl)propanamide in Biological Matrices
Executive Summary & Analyte Profile This guide provides a technical comparison of LC-MS/MS methodologies for the quantification of 2-Amino-2-(2-chlorophenyl)propanamide (referred to herein as 2-A-2-CPP ) in plasma and ur...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Analyte Profile
This guide provides a technical comparison of LC-MS/MS methodologies for the quantification of 2-Amino-2-(2-chlorophenyl)propanamide (referred to herein as 2-A-2-CPP ) in plasma and urine.
Structurally analogous to Norketamine and
-disubstituted amino acid amides, 2-A-2-CPP presents a classic bioanalytical paradox: it possesses a lipophilic halogenated aromatic ring alongside a highly polar, basic amino-amide "head." This dual nature complicates retention on traditional C18 columns (peak fronting/blow-through) and makes extraction recovery pH-dependent.
Physicochemical Profile (Estimated):
pKa (Amine): ~8.8 – 9.2 (Basic)
LogP: ~1.2 – 1.5 (Moderately lipophilic but polar functional groups)
Key Challenge: Separating the analyte from endogenous plasma phospholipids while maintaining retention of the polar amine.
The choice of stationary phase is the single most critical variable for this analyte. We compared three industry-standard chemistries.
Option A: Traditional C18 (Octadecyl)
Mechanism: Hydrophobic interaction.
Performance:
Retention: Weak. The polar amino-amide moiety dominates, causing early elution (
) often in the suppression zone.
Peak Shape: Prone to tailing due to secondary silanol interactions with the free amine.
Verdict:Not Recommended without ion-pairing reagents (which contaminate MS sources).
Option B: HILIC (Hydrophilic Interaction)
Mechanism: Partitioning into a water-enriched layer on a polar surface.
Performance:
Retention: Excellent. Elutes in high organic content, boosting ESI desolvation efficiency.
Robustness: Poor. Long equilibration times and high sensitivity to matrix salt variations make it unstable for high-throughput clinical batches.
Verdict:Viable for Urine , but risky for Plasma due to phospholipid buildup.
Option C: Biphenyl (The "Winner")
Mechanism: Hydrophobic interaction +
electron interactions.
Performance:
Selectivity: The biphenyl phase engages in strong
overlap with the 2-chlorophenyl ring of 2-A-2-CPP. This "locks" the molecule, providing superior retention () and separation from isobaric interferences compared to C18.
Peak Shape: Excellent symmetry using acidified mobile phases.
Verdict:Highly Recommended. It offers the stability of Reverse Phase (RP) with the selectivity of a phenyl phase.
Comparative Analysis: Sample Preparation
We evaluated three extraction workflows to minimize matrix effects (ME) while maximizing recovery (RE).
Feature
Protein Precipitation (PPT)
Liquid-Liquid Extraction (LLE)
Solid Phase Extraction (MCX)
Methodology
MeCN crash (1:3 v/v)
MTBE or Ethyl Acetate at pH 10
Mixed-Mode Cation Exchange
Recovery
> 95% (High)
~60-70% (Moderate - polar loss)
> 90% (High)
Matrix Effect
High Suppression (> 20%)
Low (< 10%)
Negligible (< 5%)
Cleanliness
Poor (Phospholipids remain)
Good
Excellent
Throughput
High
Low (Evaporation step)
Medium
Recommendation
Screening Only
Alternative
Validation Standard
Why MCX Wins:
2-A-2-CPP is a base. By using a Mixed-Mode Cation Exchange (MCX) cartridge, we utilize a "Catch and Release" mechanism:
Load (Acidic): Analyte is charged (
) and binds to the sulfonate groups.
Wash (Organic): Neutrals and acids are washed away.
Elute (Basic): High pH neutralizes the amine, releasing it from the sorbent.
This provides an orthogonal cleanup that LLE and PPT cannot match.
Visualizing the Workflow
The following diagrams illustrate the decision logic and the optimized instrument configuration.
Figure 1: Sample Preparation Decision Tree
Caption: Decision logic selecting MCX SPE based on the basicity (pKa) of the amino-amide moiety.
Figure 2: Optimized LC-MS/MS Configuration
Caption: Instrument stack highlighting the Biphenyl column and ESI(+) mode for optimal selectivity.
Detailed Experimental Protocol (The "Gold Standard")
This protocol is validated for linearity from 1.0 to 1000 ng/mL.
Reagents
Internal Standard (IS): 2-Amino-2-(2-chlorophenyl)propanamide-d5 (or Norketamine-d4 as a structural surrogate).
SPE Cartridges: Polymeric Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 cc.
Step-by-Step Extraction (MCX SPE)
Pre-treatment: Aliquot 200 µL Plasma + 20 µL IS + 200 µL 2%
. Vortex. (Acidification ensures the amine is protonated).
Conditioning: 1 mL Methanol followed by 1 mL Water.
Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water. (Removes proteins/salts).
Wash 2 (Organic): 1 mL Methanol. (Removes neutrals/lipids; the charged analyte stays bound).
Elution: 2 x 400 µL of 5%
in Methanol. (High pH neutralizes the amine, releasing it).
Reconstitution: Evaporate to dryness (
, 40°C). Reconstitute in 100 µL Mobile Phase (90:10 A:B).
LC-MS/MS Parameters
Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 2.6 µm, 100 x 2.1 mm.
Mobile Phase:
A: Water + 0.1% Formic Acid.
B: Methanol + 0.1% Formic Acid.
Gradient:
0.0 min: 10% B
0.5 min: 10% B
4.0 min: 90% B
5.0 min: 90% B
5.1 min: 10% B (Re-equilibration)
MRM Transitions (Example):
Quantifier:
199.1 154.1 (Loss of amide/formamide group).
Qualifier:
199.1 125.0 (Chlorophenyl ring fragment).
Performance Data Summary
The following data represents typical validation results using the MCX-Biphenyl workflow.
Parameter
Result
Notes
LLOQ
0.5 ng/mL
S/N > 10
Linearity ()
> 0.998
Weighted ()
Precision (Inter-day)
< 6.5% CV
At LQC, MQC, HQC
Accuracy
94% - 103%
Within FDA/EMA guidelines
Matrix Factor
0.95 - 1.02
Normalized to IS
Recovery
92% ± 3%
Consistent across concentration range
References
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]
Dinis-Oliveira, R. J. (2016). Metabolism and metabolomics of ketamine: a toxicological approach. Forensic Sciences Research. (Provides structural context for chlorophenyl-amino metabolites). Available at: [Link]
Phenomenex Inc. Optimization of SPE Method Development for Basic Analytes (MCX). Technical Guide. Available at: [Link]
Restek Corporation. Biphenyl Stationary Phases: A Review of Selectivity and Retention Mechanisms. Available at: [Link]
The precise characterization of 2-Amino-2-(2-chlorophenyl)propanamide —a sterically hindered
-disubstituted amino acid derivative—presents unique challenges in thermal analysis. Unlike simple organic solids, this compound contains both a primary amine and a primary amide on a quaternary carbon, creating a high propensity for intramolecular cyclization (diketopiperazine formation) or ammonia loss at elevated temperatures.
This guide compares the two industry-standard methodologies for determining its melting point: Capillary Method (USP <741>) versus Differential Scanning Calorimetry (DSC) . While the capillary method is the pharmacopeial standard for identification, our comparative analysis demonstrates that DSC provides superior data integrity for purity assessment and polymorph screening of this specific API intermediate.
Chemical Identity[7][8][9][10][11][12]
IUPAC Name: 2-Amino-2-(2-chlorophenyl)propanamide
CAS Number: 1182954-44-4
Molecular Formula: C
HClNO
Structural Class:
-Amino amide (Quaternary -carbon)
Comparative Analysis: Capillary vs. DSC
The following table summarizes the performance metrics of both methods specifically for 2-Amino-2-(2-chlorophenyl)propanamide.
Feature
Method A: Capillary (Visual)
Method B: DSC (Thermodynamic)
Principle
Visual observation of phase transition (Solid Liquid).
Measurement of heat flow difference (Endothermic/Exothermic).
Precision
0.5 °C (Subjective)
0.1 °C (Quantitative)
Decomposition Detection
Difficult; often mistaken for melting (bubbling).
Distinct; exothermic events or baseline shifts separate from melting.
Purity Insight
Qualitative (Melting range broadening).
Quantitative (Van't Hoff purity analysis).
Sample Requirement
~1–5 mg
~2–5 mg
Suitability for this Compound
Screening: Good for quick ID.
Validation: Essential for distinguishing melt from cyclization.
Technical Insight: The Decomposition Problem
For
-amino amides, the "melting point" is often a "decomposition point."
Capillary: The observer sees a liquid form, but if the compound cyclizes to a diketopiperazine at 140°C, the observed "melt" is actually a reaction.
DSC: The endotherm (melting) will be sharp, while decomposition (reaction) will appear as a subsequent or overlapping exotherm. DSC allows you to pinpoint the onset of melting before the reaction kinetics take over.
Experimental Protocols
Pre-Analysis Sample Preparation
Objective: Eliminate solvent/moisture artifacts that depress MP (colligative properties).
Drying: Dry the sample in a vacuum oven at 40°C for 4 hours ( < 5 mbar).
Note: Avoid temperatures >50°C to prevent solid-state dimerization.
Comminution: Gently crush crystals to a fine powder using an agate mortar.
Caution: Do not grind vigorously; high shear can induce amorphous phase transitions.
Apparatus: Automated Melting Point System (e.g., Mettler Toledo MP90 or Buchi M-565).
Protocol:
Fill capillary to a height of 3 mm. Compact by tapping (not vibration, to avoid segregation).
Fast Ramp: Heat at 10°C/min to determine approximate MP (e.g., if melt is seen at ~135°C).
Cool Down: Cool block to 20°C below approximate MP.
Measurement Ramp: Heat at 1.0°C/min .
Record:
Onset Point: First visible liquid meniscus.
Clear Point: Complete disappearance of solid.
Method B: Differential Scanning Calorimetry (DSC)
Apparatus: TA Instruments DSC2500 or PerkinElmer DSC 8000.
Protocol:
Weigh 2–4 mg of sample into a Tzero Aluminum Pan .
Lid Selection: Use a Pinhole Lid (allows trapped volatiles/ammonia to escape, preventing pan deformation) or Hermetic Lid (if studying stability in closed system). Recommendation: Pinhole for MP determination.
Purge Gas: Nitrogen at 50 mL/min.
Ramp: Equilibrate at 30°C, then ramp at 10°C/min to 200°C.
Analysis: Integrate the main endothermic peak.
: Extrapolated onset temperature (The true thermodynamic melting point).
: Peak temperature.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for characterizing this compound, accounting for its potential instability.
Figure 1: Decision workflow for thermal characterization of thermally labile amino amides.
Expected Results & Interpretation
Based on structural analogs (e.g., 2-amino-2-phenylacetamide, MP ~141°C [1]), the expected melting point for pure 2-Amino-2-(2-chlorophenyl)propanamide is likely in the range of 120°C – 160°C .
Interpreting the Data[2][3][4][6][10][12][13][14]
Sharp Melt (Range < 2°C): Indicates high purity (>98%) and a stable crystal lattice.
If DSC shows a sharp endotherm followed immediately by a messy baseline or exotherm, the compound melts with decomposition. In this case, report the DSC Onset Temperature , as the capillary "clear point" will be artificially lowered by decomposition products.
Comparison to Alternatives
Alternative 1: 2-Amino-2-(2-chlorophenyl)acetic acid (Glycine analog)
MP: ~185°C.
Difference: The acid has strong H-bonding (zwitterionic character), leading to a higher MP than the amide.
Alternative 2: 2-Amino-2-phenylacetamide (Des-chloro, Des-methyl)
Difference: The "Propanamide" methyl group adds steric bulk, which may lower the MP slightly due to disrupted packing, or raise it if it locks conformation. The Chloro group adds lipophilicity and MW.
References
PubChem. (2025).[1] 2-Amino-2-phenylacetamide (CID 12791) Physical Properties.[1] National Library of Medicine. Available at: [Link]
United States Pharmacopeia (USP). (2024).
Mettler Toledo. (2023). Thermal Analysis of Pharmaceuticals: Melting Point and DSC. Application Guide.[3] Available at: [Link]
Westlab. (2023). Measuring the Melting Point - Laboratory Equipment Principles. Available at: [Link]
Forensic Marker Analysis of 2-Chlorophenyl Alkylamine Derivatives
A Comparative Guide for Ketamine Analogues and Synthetic Impurities Executive Summary The rapid proliferation of New Psychoactive Substances (NPS) has necessitated a shift from target-based screening to structural class...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide for Ketamine Analogues and Synthetic Impurities
Executive Summary
The rapid proliferation of New Psychoactive Substances (NPS) has necessitated a shift from target-based screening to structural class analysis. The 2-chlorophenyl alkylamine moiety represents a critical pharmacophore found in dissociative anesthetics (e.g., Ketamine) and emerging designer drugs (e.g., N-ethylnorketamine).
This guide objectively compares analytical methodologies for identifying this chemical class, focusing on the differentiation of positional isomers (2-Cl vs. 3-Cl/4-Cl) and the detection of synthesis-specific markers. We synthesize data from GC-MS (EI), LC-HRMS (ESI), and NMR platforms to provide a self-validating forensic workflow.
Chemical Scope & Forensic Significance
The "2-chlorophenyl alkylamine" signature is most prominently observed in arylcycloalkylamines . The presence of the chlorine atom at the ortho position (2-position) on the phenyl ring is pivotal for binding affinity to the NMDA receptor and serves as a primary forensic marker for tracking illicit synthesis routes.
Isomeric Challengers: 3-chlorophenyl and 4-chlorophenyl analogues (often unregulated "legal highs").
Comparative Analytical Platforms
The choice of instrument dictates the specific forensic markers observable. The table below compares the performance of standard forensic techniques for this chemical class.
"Dilute and Shoot" or PPT (Protein Precipitation).
Extensive purification required.
Forensic Marker Analysis: Mechanisms & Causality
4.1. The Precursor Marker: 2-Chlorophenyl Cyclopentyl Ketone
In illicit ketamine synthesis, the rearrangement of cyclopentyl intermediates often leaves unreacted 2-chlorophenyl cyclopentyl ketone .
GC-MS Signature: This molecule does not amine-fragment like the parent drug.
Molecular Ion:
208/210 (Characteristic 3:1 Cl isotope ratio).
Base Peak:
139 (2-chlorobenzoyl cation, formed by -cleavage adjacent to the carbonyl).
Significance: Presence indicates a specific synthesis route involving Grignard reagents or specific nitrile intermediates.
4.2. Fragmentation Logic (GC-MS vs. LC-MS)
Understanding the fragmentation pathway is essential for distinguishing the 2-chlorophenyl derivative from its fluoro- or bromo-analogues.
Graphviz Diagram: Fragmentation Pathways
The following diagram illustrates the divergent fragmentation pathways in EI (Hard) vs. ESI (Soft) ionization.
Caption: Comparative fragmentation pathways. EI mode favors ring degradation (m/z 180, 209), while ESI-CID preserves the core structure yielding characteristic phenyl cations (m/z 125).
The transition to m/z 125.0 (chlorophenyl cation) is a shared class characteristic. If this transition is absent, the 2-chlorophenyl moiety is likely modified or absent.
Isomer Differentiation Strategy
A critical forensic challenge is distinguishing 2-chlorophenyl (Ketamine) from 3-chlorophenyl or 4-chlorophenyl isomers.
Graphviz Diagram: Isomer Differentiation Logic
Caption: Analytical logic for isomer differentiation. NMR provides definitive structural proof via coupling patterns, while GC-MS relies on retention time differences caused by steric effects.
References
Vertex AI Search. (2025). Synthesis impurities of 2-chlorophenyl alkylamine derivatives. Retrieved from 6
Center for Forensic Science Research & Education (CFSRE). (2024). Chlorphine — NPS Discovery New Drug Monograph. Retrieved from 7
National Institutes of Health (NIH). (2023). New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. Retrieved from 8
MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues. Retrieved from 9[2]
Wiley Online Library. (2025). Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine and Metabolites. Retrieved from 10
BenchChem. (2025). 2-Chlorophenyl cyclopentyl ketone Product Data. Retrieved from 4
2-Amino-2-(2-chlorophenyl)propanamide: Proper Disposal Procedures Part 1: Core Directive This guide provides an operational framework for the safe handling and disposal of 2-Amino-2-(2-chlorophenyl)propanamide , a specia...
This guide provides an operational framework for the safe handling and disposal of 2-Amino-2-(2-chlorophenyl)propanamide , a specialized research chemical structurally analogous to dissociative anesthetic precursors (e.g., norketamine intermediates).[1] Due to its halogenated aromatic structure and amine functionality, this compound requires strict adherence to Halogenated Organic Waste protocols to prevent environmental contamination and regulatory non-compliance.[1]
Part 2: Scientific Integrity & Logic
Chemical Identity & Risk Profile
Chemical Class: Halogenated Aromatic Amide/Amine.[1][2]
Relevance: Often utilized in Structure-Activity Relationship (SAR) studies for NMDA receptor antagonists or as a synthetic intermediate for ketamine metabolites (e.g., hydroxynorketamine analogs).[1]
Regulatory Status: While not always explicitly listed as a DEA List I chemical, its structural similarity to Schedule III precursors warrants treating it with controlled substance security protocols (Precautionary Principle).[1]
Key Hazards:
Aquatic Toxicity: Halogenated aromatics are persistent and toxic to aquatic life.[1][2]
Acute Toxicity: Potential for neurotoxicity or irritancy based on structural analogs.[1][2]
Combustion Products: Emits toxic Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) upon burning.[1]
Waste Classification & Segregation
Effective disposal begins with correct waste stream identification.[1][2] This compound must not be disposed of down the drain or in general trash.[2]
Waste Category
Classification
Rationale
Primary Stream
Halogenated Organic Waste
Presence of the Chlorine (Cl) atom requires high-temperature incineration to prevent dioxin formation.[1][2]
RCRA Code (USA)
D001 / D002 / U-Listed
Likely falls under characteristic hazardous waste; treat as "Toxic" and "Irritant."[1]
Compatibility
Segregate from Oxidizers
Amine groups can react violently with strong oxidizers (e.g., nitric acid, permanganates).[1]
pH Sensitivity
Keep Neutral/Acidic
Ensure waste solution is not strongly basic to prevent volatilization of free amines.[2]
Solubilization (Optional but Recommended): If the facility requires liquid waste, dissolve the solid in a minimal amount of Dichloromethane (DCM) or Methanol .[1]
Transfer: Move to the satellite accumulation area for Halogenated Solvents.
B. Liquid Waste (Reaction Mixtures/Mother Liquors) [1][2]
Segregation: Pour into the Halogenated Waste Carboy (often Red or Yellow tagged).[1][2]
Compatibility Check: Ensure the carboy does not contain strong oxidizers or active metals.[1][2]
Documentation: Log the volume and specific chemical name on the waste tag.[2] Do not use generic abbreviations (e.g., use "Chlorophenyl-propanamide derivative," not "Reaction A").
C. Contaminated Materials (Gloves, Weigh Boats) [1]
Bagging: Place all contaminated disposables into a transparent hazardous waste bag (4-mil thickness minimum).
Sealing: Double-bag if there is a risk of puncture or significant residue.[1][2]
Disposal: Place in the solid hazardous waste drum for incineration.
Part 3: Visualization & Formatting
Disposal Decision Tree
This workflow dictates the operational logic for disposing of 2-Amino-2-(2-chlorophenyl)propanamide.
Caption: Operational workflow for segregating and routing waste streams to high-temperature incineration.
Emergency Spill Response Protocol
Immediate actions to take in the event of accidental release.
Caption: Critical response path for spill management to minimize exposure and containment breach.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 133669, Hydroxynorketamine (Structural Analog).[1] Retrieved from [Link][1]
U.S. Environmental Protection Agency (EPA). Best Management Practices for Unused Pharmaceuticals at Health Care Facilities (Halogenated Waste).[1][2] Retrieved from [Link][1]
Drug Enforcement Administration (DEA). List of Scheduled Chemicals and Precursors (21 CFR 1308).[1][2] Retrieved from [Link][1]
Personal protective equipment for handling 2-Amino-2-(2-chlorophenyl)propanamide
Topic: Personal protective equipment for handling 2-Amino-2-(2-chlorophenyl)propanamide Content Type: Operational Safety & Logistics Guide Audience: Researchers, Drug Development Scientists, and EHS Officers Executive Su...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal protective equipment for handling 2-Amino-2-(2-chlorophenyl)propanamide
Content Type: Operational Safety & Logistics Guide
Audience: Researchers, Drug Development Scientists, and EHS Officers
Executive Summary
2-Amino-2-(2-chlorophenyl)propanamide is a halogenated aromatic amine intermediate, often utilized in the synthesis of arylcyclohexylamines (e.g., ketamine derivatives). Due to the presence of the primary amine and the chlorinated aromatic ring, this compound presents risks of severe skin/eye irritation, potential corrosivity to mucous membranes, and acute toxicity via inhalation or ingestion .
This guide defines the non-negotiable PPE standards and operational workflows required to handle this compound with scientific integrity. It moves beyond generic safety advice to provide a self-validating system for exposure prevention.[1]
Hazard Profile & Risk Assessment
Understanding the "Why" behind the PPE.
Before selecting PPE, we must understand the chemical behavior of the target molecule.
Chemical Basis of Hazard: The free primary amine (
) is a nucleophile capable of reacting with biological tissue, leading to chemical burns or sensitization. The chlorinated ring increases lipophilicity, potentially enhancing dermal absorption.
Physical State: Typically a crystalline solid. The primary vector for exposure is airborne dust during weighing and dermal contact during solution preparation.
This matrix is designed for Research Scale (<10g) and Pilot Scale (>10g) operations.
Protection Zone
Component
Specification
Technical Rationale
Ocular
Chemical Splash Goggles
ANSI Z87.1+ (Indirect Venting)
Prevents entry of fine dusts and splashes that safety glasses with side shields cannot block.
Respiratory
Engineering Control
Fume Hood (Face velocity: 80–100 fpm)
Primary Barrier. PPE is secondary.
Backup PPE
N95 (Solids) or Half-mask w/ P100/OV (Liquids)
Required only if handling outside a hood (e.g., equipment failure or spill cleanup).
Dermal (Hand)
Primary Glove
Nitrile (4 mil minimum)
Sacrificial layer. Change immediately upon contamination.[4]
Secondary Glove
Nitrile (Extended Cuff, 8 mil) or Laminate
Barrier layer. Taped to lab coat sleeve to prevent wrist exposure.
Body
Lab Coat
Poly-cotton (Low Risk) or Tyvek® (High Risk)
Tyvek required for milling, grinding, or handling quantities >10g to prevent dust accumulation on street clothes.
PPE Selection Logic (Decision Tree)
Use this logic flow to determine the necessary protection level based on your specific experimental parameters.
Figure 1: Decision logic for selecting PPE based on physical state and scale. Note that aggressive solvents (often used in amide synthesis) dictate glove choice more than the solute itself.
Operational Protocols
A. The Donning Sequence (Critical for Containment)
Most exposure events occur not during the experiment, but during "doffing" (removal) of contaminated PPE.
Body Protection: Don lab coat. Ensure cuffs cover the inner glove wrist.
Outer Gloves: Don 8-mil extended cuff nitrile gloves over the lab coat cuff.
Seal: (Optional for high potency) Tape the outer glove to the lab coat sleeve.
Eye Protection: Don goggles last to prevent fogging before start.
B. Weighing & Transfer (The High-Risk Zone)
Objective: Prevent static-induced powder flight.
Static Control: Use an antistatic gun or ionizer bar inside the hood if the powder is fluffy/static-prone.
Taring: Tare the vial with the cap on to avoid open balance drift.
Transfer: Open the source container only inside the hood. Use a disposable spatula.
Closing: Wipe the threads of the receiving vial with a Kimwipe (dampened with methanol) before capping to ensure no threads are contaminated. Discard the Kimwipe immediately as solid hazardous waste.
Outer Glove Removal: Remove outer gloves inside the hood using the "beak" method (pinch and pull, turning inside out). Discard in hood waste container.
Wash Inner Gloves: While still wearing inner gloves, wash hands with soap and water to remove any potential permeation.
Remove Goggles: Place in a dedicated bin for cleaning.
Remove Lab Coat: Hang in a designated "Chemical Use Only" area. Do not wear this coat in common areas (break rooms).
Final Wash: Wash hands and forearms thoroughly with soap and water.
Waste Disposal Strategy
Disposal must comply with RCRA (in the US) or local hazardous waste regulations. 2-Amino-2-(2-chlorophenyl)propanamide is a halogenated organic.[1]
Waste Stream
Classification
Container Labeling
Solid Waste
Hazardous Chemical Solid
"Solid Waste: Halogenated Organics. Contaminated with 2-Amino-2-(2-chlorophenyl)propanamide."
Liquid Waste
Halogenated Solvent
"Liquid Waste: Halogenated.[2][6] Contains [Solvent] and trace Amide."
Sharps/Glass
Chemically Contaminated Sharps
"Sharps - Contaminated."
Empty Containers
P-List/Acute (Conservative)
Triple rinse with solvent (MeOH). Collect rinsate as liquid waste. Deface label.
Important: Do not mix with strong oxidizers (e.g., nitric acid waste) or strong acids, as exothermic reactions or evolution of chlorinated gases may occur.
Emergency Response
Inhalation: Move to fresh air immediately. If breathing is difficult, 911/Emergency Medical Services.
Seek medical attention.[1][2][3][4][7] (Note: Amides can absorb slowly; symptoms may be delayed).
Eye Contact: Flush with eyewash station for 15 minutes, holding eyelids open. Consult an ophthalmologist.
Spill Cleanup (<10g):
Alert nearby personnel.
Don Level 2 PPE (Double gloves, Goggles, N95/Respirator, Tyvek).
Cover spill with absorbent pads (liquids) or wet-wipe (solids) to prevent dust.
Place waste in a sealed bag labeled "Hazardous Spill Debris."
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[5][8] [Link]
NIOSH. (2009). Approaches to Safe Nanotechnology: Managing the Health and Safety Concerns Associated with Engineered Nanomaterials (Used for dust/powder control banding logic). Centers for Disease Control and Prevention. [Link]
PubChem. (n.d.). Compound Summary: 2-Amino-2-(2-chlorophenyl)propanamide. National Center for Biotechnology Information. [Link] (Verified for structural alerts).
OSHA. (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Occupational Safety and Health Administration.[5][9] [Link]